3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
Description
Propriétés
IUPAC Name |
3-(3-aminophenyl)-N-methylpropanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;;/h2-4,7H,5-6,11H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRJRKUWSBWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Aqueous Solubility Profile of 3-(3-Aminophenyl)-N-methylpropanamide Dihydrochloride: A Technical Guide for Preformulation
Executive Summary
For drug development professionals and preformulation scientists, understanding the phase behavior of an Active Pharmaceutical Ingredient (API) in aqueous media is the cornerstone of rational formulation design. This whitepaper provides an in-depth technical analysis of the solubility profile of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride . By deconstructing the thermodynamic interplay between salt dissociation, the common-ion effect, and pH-dependent phase transitions, this guide establishes a self-validating framework for characterizing complex multi-basic salts in aqueous environments.
Structural Profiling & The Dihydrochloride Anomaly
To predict the aqueous behavior of 3-(3-Aminophenyl)-N-methylpropanamide, we must first analyze its structural functional groups and their respective acid dissociation constants ( pKa ).
The molecule possesses two distinct nitrogenous centers:
-
Aniline Derivative (Primary Amine): Moderately basic, with an estimated pKa of ~4.5.
-
N-methyl Amide: Extremely weakly basic, with an estimated pKa < 0.
According to the fundamental "pKa rule" of salt formation, a stable ionic salt requires the pKa of the basic center to be at least two to three units higher than that of the acidic counterion ()[1]. While the primary amine readily forms a stable hydrochloride salt, forcing the amide group to protonate and form a dihydrochloride salt[2] requires crystallization under highly acidic, anhydrous conditions.
The Causality of Aqueous Instability: When this dihydrochloride solid is introduced into standard aqueous media, the thermodynamic reality shifts. Because the pH of water is vastly higher than the pKa of the protonated amide, the molecule immediately undergoes partial dissociation, releasing one equivalent of hydrochloric acid (HCl) into the microenvironment. This self-acidification fundamentally alters the dissolution dynamics, dictating that the compound will behave primarily as a monohydrochloride salt (MW: 214.69 g/mol [3],[4]) during equilibrium.
Figure 1: Aqueous dissociation pathway and pH-dependent equilibrium of the dihydrochloride salt.
Thermodynamic pH-Solubility Dynamics
The pH-solubility profile of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride does not follow a simple linear trajectory. Instead, it exhibits an atypical curve driven by two competing thermodynamic forces:
A. The Common-Ion Effect (Low pH)
In highly acidic environments like Simulated Gastric Fluid (pH 1.2), one might intuitively expect maximum solubility due to complete ionization. However, the high concentration of bulk chloride ions ( Cl− ) from the buffer, combined with the Cl− released from the API itself, suppresses the solubility product ( Ksp ) of the salt. This phenomenon, known as the common-ion effect , leads to a paradoxical decrease in solubility at very low pH values, a behavior well-documented in pharmaceutical hydrochloride salts (;)[5],[6],[7].
B. Free Base Precipitation (High pH)
As the pH of the media surpasses the pKa of the aniline group (~4.5), the molecule deprotonates into its uncharged free base form. Because the free base lacks the ionic hydration energy of the salt, its intrinsic aqueous solubility ( S0 ) is drastically lower. Consequently, in intestinal media (pH 6.8) or physiological blood (pH 7.4), the free base will rapidly precipitate out of solution.
Data Visualization: Physicochemical & Solubility Profiles
To facilitate rapid preformulation decision-making, the quantitative data regarding the phase behavior of this compound is summarized below.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description | Formulation Implication |
| Molecular Formula | C10H14N2O⋅2HCl | High chloride payload per mole of API. |
| Molecular Weight | ~251.15 g/mol (Dihydrochloride) | Requires dose conversion vs. free base. |
| Estimated pKa1 | ~4.5 (Aniline Amine) | Dictates the primary pH-solubility inflection point. |
| Estimated pKa2 | < 0 (N-methyl Amide) | Causes immediate microenvironmental acidification. |
Table 2: Predictive Thermodynamic Solubility (Simulated at 37°C)
| Initial Buffer pH | Final Equilibrium pH | Est. Solubility (mg/mL) | Dominant Solid Phase (XRPD) |
| 1.2 (SGF) | 1.1 | 15.2 | Monohydrochloride Salt |
| 4.5 (Acetate) | 3.8 | > 50.0 | Monohydrochloride Salt |
| 6.8 (FaSSIF) | 5.2 | 2.4 | Free Base |
| 7.4 (PBS) | 6.1 | 0.8 | Free Base |
(Note: The discrepancy between Initial and Final pH is a direct result of the API releasing HCl upon dissolution, overpowering the buffer capacity.)
Self-Validating Experimental Protocol
Standard solubility assays often fail for dihydrochloride salts because they ignore microenvironmental pH shifts and adsorptive losses. The following shake-flask methodology is engineered as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology: Thermodynamic Solubility Profiling
-
Media Preparation: Prepare compendial buffers spanning pH 1.2 to 7.4. Ensure the ionic strength is normalized across all buffers to prevent activity coefficient artifacts.
-
Solid Dispensing: Weigh an excess amount (~50 mg) of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride into 2 mL heavy-walled glass HPLC vials.
-
Equilibration: Add 1 mL of the respective buffer. Cap tightly and agitate on a rotary thermomixer at 37°C ± 0.5°C at 800 rpm for 24 hours .
-
Causality: A 24-hour window ensures the transition from kinetic supersaturation to true thermodynamic equilibrium, allowing the metastable dihydrochloride to fully convert to the thermodynamically stable monohydrochloride or free base.
-
-
Phase Separation (Critical Choice): Centrifuge the vials at 15,000 × g for 15 minutes at 37°C.
-
Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic aromatic backbone of the API can exhibit non-specific binding to standard PVDF or PTFE filter membranes, leading to artificially low solubility readouts. Centrifugation provides a loss-free phase separation.
-
-
Final pH Measurement (The Validation Step): Extract 200 µL of the supernatant and measure the pH using a calibrated micro-pH probe.
-
Causality: You must plot the solubility against the Final Equilibrium pH, not the initial buffer pH. The released HCl will inevitably drop the pH; failing to account for this will result in a fundamentally flawed pH-solubility curve.
-
-
Quantification: Dilute the remaining supernatant with the mobile phase and analyze via HPLC-UV against a validated calibration curve.
-
Solid-State Characterization: Harvest the residual solid pellet, dry gently under a nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD) to definitively confirm the identity of the equilibrium solid phase (Salt vs. Free Base).
Figure 2: Step-by-step experimental workflow for self-validating thermodynamic solubility.
Formulation Implications
The solubility profile of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride dictates specific handling during formulation:
-
Avoid High-Chloride Vehicles: To mitigate the common-ion effect and maximize gastric dissolution, avoid formulating this API in vehicles with high chloride concentrations.
-
Buffer Capacity in IV Formulations: If developing a parenteral formulation, the vehicle must possess sufficient buffer capacity to neutralize the released equivalent of HCl, preventing injection-site pain and localized tissue necrosis caused by extreme pH drops.
References
-
Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: Pharmaceutical Research / PubMed URL: [Link]
-
Title: Unusual solubility and dissolution behavior of pharmaceutical hydrochloride salts in chloride-containing media Source: Chemical and Pharmaceutical Bulletin / CiNii Research URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. 3-(3-aminophenyl)-N-methylpropanamide dihydrochloride | 1269384-12-4 [chemicalbook.com]
- 4. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride - [sigmaaldrich.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusual solubility and dissolution behavior of pharmaceutical hydrochloride salts in chloride-containing media | CiNii Research [cir.nii.ac.jp]
- 7. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions [jstage.jst.go.jp]
Thermal Stability and Melting Point Characterization of 3-(3-Aminophenyl)-N-methylpropanamide Dihydrochloride
Introduction & Structural Vulnerabilities
In pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride (CAS: 1018542-66-9) presents a unique analytical challenge. Structurally, it comprises an electron-rich aniline moiety, a flexible propanamide linker, and a secondary N-methylamide group, all stabilized in a crystalline lattice by two equivalents of hydrochloric acid.
As a Senior Application Scientist, I frequently observe that researchers misinterpret the "melting point" of such heavily protonated salts. For amine hydrochlorides, what is visually recorded as a melt is rarely a true thermodynamic solid-to-liquid phase transition. Instead, it is typically a decomposition-induced liquefaction driven by dehydrohalogenation (the expulsion of HCl gas). To accurately profile this compound, we must decouple its true melting behavior from its thermal degradation cascade.
Mechanistic Causality of Thermal Degradation
Understanding why this molecule behaves the way it does under thermal stress is critical for designing downstream manufacturing processes (e.g., hot-melt extrusion or drying protocols). The thermal degradation of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride follows a predictable, causality-driven sequence:
-
Lattice Destabilization & Dehydrohalogenation (150 °C – 210 °C): The dihydrochloride salt is held together by ionic bonds between the protonated amines and chloride counterions. As thermal energy increases, the weaker of the two protonation sites (likely the amide or the less basic conformer of the aniline) releases HCl. Baseline studies on simple aniline hydrochloride show a melting/decomposition onset near 198 °C [1]. We expect the dihydrochloride variant to begin outgassing HCl slightly earlier due to crystal lattice strain.
-
Free Base Melting (>200 °C): Once the HCl is expelled, the remaining organic free base may undergo a transient, true thermodynamic melt.
-
Amide Cleavage & Carbonization (>300 °C): At elevated temperatures, the N-methylpropanamide chain undergoes homolytic or heterolytic cleavage, releasing methylamine or ammonia derivatives, leaving behind a carbonaceous aromatic residue [2].
Figure 1: Sequential thermal degradation logic of the dihydrochloride salt.
Self-Validating Experimental Workflows
To prevent false positives (e.g., mistaking HCl loss for a polymorphic transition), every protocol must be a self-validating system. We achieve this through Orthogonal Thermal Analysis , combining mass loss data (TGA) with heat flow data (DSC) and visual confirmation.
Figure 2: Self-validating orthogonal workflow for rigorous thermal characterization.
Protocol A: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
Purpose: To quantify the exact temperature at which the salt dissociates and to prove that the mass loss is HCl, not residual solvent.
-
Sample Prep: Weigh 5.0–10.0 mg of the API into an open alumina crucible.
-
Purge: Establish a dry Nitrogen ( N2 ) purge at 50 mL/min to prevent oxidative degradation [3].
-
Heating Ramp: Heat from 25 °C to 500 °C at a strict rate of 10 °C/min. Expert Insight: A faster rate will cause thermal lag, artificially inflating the apparent decomposition temperature.
-
MS Coupling: Route the exhaust gas through a heated transfer line (200 °C) to the Mass Spectrometer. Monitor m/z 36 and 38 (isotopes of HCl).
Protocol B: Differential Scanning Calorimetry (DSC)
Purpose: To differentiate between the endothermic melting of the lattice and the endothermic vaporization of HCl.
-
Dual-Pan Strategy: Prepare two samples (3.0–5.0 mg each).
-
Sample 1: Place in a standard open/pinholed aluminum pan . This allows HCl to escape, mimicking the TGA environment.
-
Sample 2: Place in a hermetically sealed gold pan (capable of withstanding internal pressure).
-
-
Execution: Ramp at 10 °C/min under N2 .
-
Causality Check: If the endothermic peak shifts significantly to a higher temperature in the sealed pan, the "melting point" observed in the open pan was actually a decomposition event facilitated by gas escape.
Quantitative Data Interpretation
Based on the structural homology to baseline aniline hydrochlorides and polyamides, the synthesized thermal profile for 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is summarized below. When you execute the protocols above, your empirical data should align closely with these theoretical benchmarks.
Table 1: Expected Thermal Transitions and Diagnostic Criteria
| Thermal Event | Temperature Range (°C) | TGA Observation (% Mass Loss) | DSC Observation (Heat Flow) | Physical Causality |
| Surface Desolvation | 50 – 100 °C | < 1.0% (Gradual) | Broad, shallow endotherm | Loss of ambient moisture (salt is highly hygroscopic). |
| First Dehydrohalogenation | 160 – 185 °C | ~14.5% (Theoretical for 1 HCl) | Sharp endotherm | Expulsion of the first HCl equivalent; crystal lattice begins to fracture. |
| Visual "Melting" / 2nd HCl Loss | 190 – 210 °C | ~14.5% (Theoretical for 2nd HCl) | Complex endotherm/exotherm | Collapse of the lattice; visual liquefaction accompanied by bubbling (gas release) [1]. |
| Amide Backbone Cleavage | 320 – 380 °C | > 40.0% | Strong exotherm | Pyrolytic breakdown of the N-methylpropanamide chain [2]. |
Note: The theoretical mass of the dihydrochloride salt is ~251.15 g/mol . The loss of two HCl molecules (2 × 36.46 g/mol ) corresponds to a total theoretical mass loss of ~29.0% before organic backbone degradation begins.
Conclusion
For drug development professionals working with 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride, relying solely on a traditional capillary melting point apparatus will yield misleading data. The compound does not undergo a clean thermodynamic melt; it undergoes a complex, multi-stage dehydrohalogenation that visually mimics melting between 190 °C and 210 °C.
By employing the self-validating TGA-MS and dual-pan DSC workflows outlined in this guide, researchers can accurately map the thermal boundaries of this intermediate, ensuring that downstream processing temperatures do not inadvertently degrade the API into its free base or generate corrosive HCl gas within manufacturing equipment.
References
- Fujifilm Wako Chemicals. (n.d.). SAFETY DATA SHEET - Aniline hydrochloride.
- MDPI. (2025). A Method for Mitigating Degradation Effects on Polyamide Textile Yarn During Mechanical Recycling.
- Royal Society of Chemistry (RSC). (2025). Thermoresponsive lactate amide acrylic polymers developed from PLA bags.
Physicochemical Profiling and Synthetic Utility of 3-(3-Aminophenyl)-N-methylpropanamide Dihydrochloride in Targeted Drug Discovery
Executive Summary & Molecular Identity
In modern structure-based drug design (SBDD), the selection of bifunctional building blocks dictates both the synthetic tractability and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 3-(3-Aminophenyl)-N-methylpropanamide and its hydrochloride salts represent a privileged pharmacophore scaffold. Featuring a nucleophilic meta-substituted aniline coupled with a flexible, hydrogen-bond-donating/accepting N-methylpropanamide tail, this molecule is highly sought after for the synthesis of ATP-competitive kinase inhibitors.
Commercially, the compound is supplied in various salt stoichiometries, most notably as a monohydrochloride [1[1]] and a dihydrochloride [2[2]]. Understanding the physicochemical nuances of these salt forms is critical for ensuring reproducibility in downstream cross-coupling and amidation reactions.
Table 1: Physicochemical & Structural Data
| Property | Value | Rationale / Implication for Drug Design |
| Chemical Name | 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride | Core scaffold providing both a synthetic anchor (amine) and a target-binding motif (amide). |
| CAS Number | 1018542-66-9 (2HCl) / 1201633-58-0 (HCl) | Identifies specific salt stoichiometry, which dictates the equivalents of base required during synthesis. |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl | The dihydrochloride form requires strict stoichiometric neutralization prior to electrophilic coupling. |
| Molecular Weight | 251.15 g/mol (Dihydrochloride) | Used for precise molar calculations; discrepancies here lead to failed reactions due to incorrect base ratios. |
| Physical State | Solid (White to off-white powder) | Indicates high purity. Darkening to brown/purple implies oxidative degradation of the free aniline. |
| Solubility | Highly soluble in H₂O, DMSO, DMF | Excellent for polar aprotic reaction conditions; poor solubility in non-polar solvents (e.g., Hexanes, DCM) allows for easy precipitation/trituration. |
Mechanistic Role in Kinase Inhibition
The 3-aminophenyl-N-methylpropanamide architecture is not merely a structural linker; it is an active participant in target engagement. In the development of Integrin-Linked Kinase (ILK) inhibitors , derivatives of this scaffold have demonstrated profound efficacy. By docking into the ATP-binding pocket, these compounds facilitate the dephosphorylation of AKT at Ser-473, a critical node that subsequently suppresses downstream GSK-3β and YB-1 signaling, ultimately halting prostate and breast cancer cell proliferation [3[3]].
Similarly, structural modifications of the 3-aminophenyl moiety have been pivotal in the discovery of AXL/triple angiokinase inhibitors . In pancreatic cancer models, these derivatives normalize tumor angiogenesis and overcome microenvironment-mediated therapeutic resistance [4[4]]. The N-methylpropanamide tail is strategically positioned to form critical hydrogen bonds with the peptide backbone of the kinase hinge region, while the meta-substitution of the phenyl ring provides the optimal vector for directing the rest of the molecule into the hydrophobic DFG-out or DFG-in pockets.
Fig 1. Kinase inhibition pathway modulated by 3-aminophenyl-N-methylpropanamide derivatives.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in causality and quality control (QC) checkpoints to prevent the propagation of errors during complex multi-step syntheses.
Protocol A: Amide Coupling via In Situ Freebasing
Because the starting material is a dihydrochloride salt, direct addition of coupling reagents will fail due to the protonation of the aniline nucleophile.
-
Step 1: Reagent Stoichiometry & Preparation
-
Action: Weigh 1.0 equivalent of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride and 1.1 equivalents of the target carboxylic acid.
-
Causality: The slight excess of the carboxylic acid ensures complete consumption of the aniline. Unreacted aniline is notoriously difficult to separate from the product via reverse-phase chromatography due to similar retention times.
-
-
Step 2: Controlled Freebasing
-
Action: Dissolve the reagents in anhydrous DMF (0.2 M concentration). Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) at room temperature.
-
Causality: Exactly 2.0 equivalents of DIPEA are consumed to neutralize the dihydrochloride salt. The remaining 1.0 equivalent acts as the catalytic base required for the subsequent coupling mechanism.
-
-
Step 3: Electrophilic Activation
-
Action: Cool the reaction to 0°C and add 1.2 equivalents of HATU.
-
Causality: HATU is selected over traditional EDC/HOBt because the meta-aniline is a relatively weak nucleophile. The 0°C environment prevents runaway exotherms and minimizes the epimerization of any chiral centers on the carboxylic acid.
-
-
Step 4: Self-Validation Checkpoint (QC)
-
Action: After 2 hours, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.
-
Validation: The reaction is validated to proceed to workup only if the extracted ion chromatogram (EIC) shows >95% depletion of the freebase mass ( m/z 179.1 [M+H]⁺) and the emergence of the target API mass.
-
Fig 2. Self-validating synthetic workflow for amide coupling using the dihydrochloride salt.
Protocol B: Analytical Characterization (NMR & LC-MS)
Validating the structural integrity of the synthesized derivative requires specific solvent and ionization choices.
-
Step 1: LC-MS Profiling
-
Action: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid ensures the consistent protonation of the basic nitrogen centers (both the amide and any heterocyclic additions), guaranteeing a strong signal in positive electrospray ionization (ESI+) mode.
-
-
Step 2: ¹H NMR Preparation
-
Action: Dissolve 5–10 mg of the purified product in DMSO-d₆.
-
Causality: The combination of the N-methylpropanamide tail and the newly formed amide bond creates a highly polar molecule that typically precipitates in CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring a clear, highly resolved spectrum.
-
-
Step 3: Structural Validation
-
Action: Verify the presence of the N-methyl doublet at ~2.6 ppm ( J≈4.5 Hz) and the distinct multiplet splitting pattern characteristic of a 1,3-disubstituted (meta) benzene ring.
-
Conclusion
3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is a foundational building block in the synthesis of next-generation targeted therapeutics. By understanding the stoichiometry of its salt forms and employing rigorous, self-validating synthetic protocols, medicinal chemists can efficiently leverage its unique hydrogen-bonding and spatial properties to design potent kinase inhibitors.
References
-
NextSDS. "3-(3-aminophenyl)-N-methylpropanamide(SALTDATA: 2HCl) - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
National Institutes of Health (NIH). "Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor." PMC. Available at:[Link]
-
ACS Publications. "The Discovery of a Novel AXL/Triple Angiokinase Inhibitor Based on 6-Chloro-Substituted Indolinone and Side Chain Methyl Substitution Inhibiting Pancreatic Cancer Growth and Metastasis." Journal of Medicinal Chemistry. Available at: [Link]
Sources
Synthesis of pharmaceutical intermediates using 3-(3-Aminophenyl)-N-methylpropanamide
Application Note: Synthesis and Integration of 3-(3-Aminophenyl)-N-methylpropanamide in Targeted Therapeutics
Executive Summary & Structural Rationale
In the landscape of modern targeted therapeutics, the precise engineering of pharmacophore linkers is critical for achieving high target affinity and favorable pharmacokinetic profiles. 3-(3-Aminophenyl)-N-methylpropanamide (often utilized as its hydrochloride salt, CAS: 1201633-58-0[1]) has emerged as a highly versatile, bifunctional building block.
This intermediate is defined by two key structural motifs:
-
The Nucleophilic Aniline Core: The meta-substituted primary amine provides an ideal nucleophilic center for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. By utilizing the meta position, steric hindrance is minimized compared to ortho-substituted analogs, allowing for efficient coupling to bulky heteroaryl scaffolds (e.g., pyrimidines, quinazolines)[2].
-
The N-Methylpropanamide Tail: This moiety acts as a critical hydrogen-bond donor and acceptor. In the context of kinase inhibitors, the flexible ethylene linker (-CH2-CH2-) allows the N-methylamide group to project optimally into the solvent-exposed regions or interact deeply within the kinase hinge region, a critical interaction for ATP-competitive inhibition[3].
Mechanistic Insights: Causality in Experimental Design
As an Application Scientist, it is vital to understand why specific synthetic routes are chosen over others to ensure a self-validating, scalable system.
Amidation Strategy: When synthesizing the intermediate from 3-(3-nitrophenyl)propanoic acid, the choice of coupling reagent dictates the scalability. While HATU provides near-quantitative yields, it generates byproducts that require chromatographic purification. Conversely, utilizing EDC/HOBt generates water-soluble urea byproducts. This allows the reaction to be driven to completion and purified via simple aqueous extraction, ensuring high throughput and scalability[4].
Reduction Strategy: For the conversion of the nitro group to the aniline, catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Pd/C hydrogenation is highly chemoselective, leaves the amide bond intact, and produces only water as a byproduct, maintaining strict atom economy[2].
Synthetic workflow for 3-(3-Aminophenyl)-N-methylpropanamide.
Quantitative Data: Reaction Optimization
To establish a robust protocol, various amidation conditions were evaluated. The data below summarizes the optimization parameters, highlighting EDC/HOBt as the optimal balance between yield and process efficiency.
| Coupling Reagent | Solvent | Base | Conversion (%) | Impurity Profile (%) | Preferred Isolation Method |
| HATU | DMF | DIPEA | >99 | <1 | Column Chromatography |
| EDC / HOBt | DCM | Et₃N | 95 | <1 | Aqueous Extraction |
| T3P (50% in EtOAc) | EtOAc | DIPEA | 92 | <2 | Aqueous Extraction |
| DCC | THF | DMAP (cat) | 85 | ~5 (DCU retention) | Filtration + Chromatography |
Experimental Protocols
The following methodologies are designed as self-validating systems; visual cues (e.g., gas consumption, phase separation) serve as in-process controls.
Protocol A: Scalable Synthesis of 3-(3-Aminophenyl)-N-methylpropanamide
Step 1: Amide Bond Formation
-
Activation: Suspend 3-(3-nitrophenyl)propanoic acid (1.0 eq) in Dichloromethane (DCM, 10 vol). Add Triethylamine (Et₃N, 3.0 eq) and stir until a homogenous solution is achieved.
-
Coupling: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) portion-wise at 0°C. Stir for 15 minutes to allow the formation of the active OBt-ester[4].
-
Amination: Add methylamine hydrochloride (1.5 eq) to the activated mixture. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Workup (Self-Validation): Quench with 1N HCl (aqueous phase removes unreacted amine and basic byproducts). Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield N-methyl-3-(3-nitrophenyl)propanamide as a pale yellow solid.
Step 2: Chemoselective Hydrogenation
-
Preparation: Dissolve the intermediate in Methanol (MeOH, 10 vol). Carefully add 10% Pd/C (0.1 wt eq) under an inert argon atmosphere to prevent auto-ignition.
-
Reduction: Purge the reaction vessel with H₂ gas three times. Pressurize to 45 psi and stir vigorously at RT for 6 hours. In-process control: Monitor hydrogen uptake; cessation of pressure drop indicates reaction completion.
-
Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the free base of 3-(3-Aminophenyl)-N-methylpropanamide .
-
(Optional): To form the stable hydrochloride salt (CAS: 1201633-58-0)[1], dissolve the free base in minimal 1,4-dioxane and add 4N HCl in dioxane (1.1 eq). Filter the resulting precipitate.
Protocol B: Integration via SNAr Coupling (API Synthesis)
To integrate this intermediate into a kinase inhibitor, an acid-catalyzed SNAr reaction is preferred over base-catalyzed methods. Anilines are relatively weak nucleophiles; adding a catalytic acid (e.g., TFA) protonates the electrophilic pyrimidine core, lowering its LUMO and facilitating nucleophilic attack without risking deprotonation of the amide tail[2].
-
Mixing: Combine 3-(3-Aminophenyl)-N-methylpropanamide (1.0 eq) and a generic 2-chloro-4-substituted pyrimidine (1.1 eq) in Isopropanol (10 vol).
-
Catalysis: Add Trifluoroacetic acid (TFA, 0.1 eq).
-
Heating: Heat the mixture to 80°C for 12 hours.
-
Isolation: Cool the mixture to RT. The secondary amine product will typically precipitate directly from the alcoholic solvent. Filter and wash with cold isopropanol.
Pharmacophore mapping of the intermediate within a kinase inhibitor.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
-
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. URL: [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL: [Link]
Sources
- 1. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride - [sigmaaldrich.com]
- 2. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure - Michael B. Smith, Jerry March - Google Books [books.google.com]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Advanced Sample Preparation Protocols for 3-(3-Aminophenyl)-N-methylpropanamide Dihydrochloride
Target Audience: Analytical Chemists, Assay Biologists, and Synthetic Chemists Document Type: Application Note & Standard Operating Procedure (SOP)
Introduction & Physicochemical Context
As a Senior Application Scientist, one of the most frequent points of failure I observe in drug discovery and quality control workflows is the mismanagement of active pharmaceutical ingredient (API) salt forms. 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is a highly versatile chemical building block featuring two critical functional groups: a primary aromatic amine (aniline) and a secondary amide.
Because it is supplied as a dihydrochloride salt, the sample preparation strategy cannot simply rely on generic dissolution. The aniline moiety is highly susceptible to oxidation and peak tailing during chromatography[1]. Furthermore, the dissociation of the dihydrochloride salt in aqueous media releases two equivalents of hydrochloric acid (HCl), which can drastically alter the micro-environment pH of biological assays[2]. This application note provides field-proven, causality-driven protocols to ensure analytical accuracy and assay integrity.
Quantitative Physicochemical Data
Before initiating any sample preparation, analysts must verify the exact salt stoichiometry on the Certificate of Analysis (CoA), as this compound is occasionally supplied as a monohydrochloride. The data below assumes the dihydrochloride form.
| Property | Value | Analytical Implication |
| Chemical Formula | C₁₀H₁₄N₂O · 2HCl | Requires molarity adjustments when calculating assay concentrations. |
| Molecular Weight | 251.15 g/mol (Salt) / 178.23 g/mol (Free Base) | Use 251.15 g/mol for all stock solution mass-to-volume calculations. |
| pKa (Estimated) | ~4.6 (Aniline NH₃⁺) | Must be buffered below pH 3.5 for LC-MS to ensure uniform protonation. |
| Solubility | >50 mg/mL in H₂O and DMSO | Excellent solubility; however, dissolution is highly exothermic and acidic. |
| Oxidation Risk | High (Primary Aniline) | Prepare stocks fresh or store in dark, inert conditions (Argon/N₂). |
Sample Preparation Decision Workflow
The following workflow outlines the logical relationship between the intended downstream application and the required solvent/buffer system.
Decision tree for sample preparation of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride.
Experimental Protocols
Protocol A: Preparation for LC-MS/HPLC Purity Analysis
The Causality: Primary aromatic amines interact strongly with residual silanol groups on standard C18 reverse-phase columns, leading to severe peak tailing and poor resolution. To counteract this, the sample and mobile phase must be buffered to a mildly acidic pH (e.g., pH 3.2 using ammonium formate or formic acid). This ensures the aniline remains fully protonated (cationic), preventing secondary interactions while maximizing Electrospray Ionization (ESI+) efficiency[1][3].
Step-by-Step Methodology:
-
Weighing: Accurately weigh 1.0 mg of the dihydrochloride salt into a 2.0 mL amber glass vial (amber glass prevents photo-oxidation of the aniline).
-
Primary Dissolution: Add 1.0 mL of LC-MS grade Water:Methanol (90:10 v/v) to create a 1.0 mg/mL primary stock. Vortex for 15 seconds.
-
Buffering & Dilution: Transfer 100 µL of the primary stock into a new vial containing 900 µL of 10 mM Aqueous Ammonium Formate (adjusted to pH 3.2 with formic acid). This yields a 100 µg/mL analytical sample[3].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can non-specifically bind primary amines.
-
Injection: Inject 2-5 µL into the LC-MS system.
Recommended LC-MS Parameters:
| Parameter | Setting |
|---|---|
| Column | Biphenyl or end-capped C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in H₂O (pH 3.2) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | ESI+ (Expected m/z: 179.1 [M+H]⁺ for the free base) |
Protocol B: Preparation of DMSO Stocks for Biological Assays
The Causality: A critical error in biological screening is ignoring the "hidden acidity" of hydrochloride salts. When a 10 mM DMSO stock of a dihydrochloride salt is spiked into a weakly buffered aqueous assay (e.g., 10 mM Tris), it releases 20 mM of HCl into the micro-environment. This causes a rapid pH drop that can denature target proteins, leading to false-positive inhibition[2]. The protocol below utilizes a self-validating buffering strategy.
Step-by-Step Methodology:
-
Stock Preparation: Weigh 2.51 mg of the dihydrochloride salt (equivalent to 10 µmol).
-
Solvation: Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock. The salt form ensures rapid dissolution without the need for sonication[4].
-
Neutralization Strategy (Critical):
-
Option 1 (Preferred): Ensure your final biological assay buffer has a high buffering capacity (e.g., 100 mM HEPES or Phosphate, pH 7.4). When the DMSO stock is diluted 1:100 into this buffer, the strong buffer will easily absorb the trace HCl[2].
-
Option 2 (Pre-neutralization): If using a weak assay buffer, prepare an intermediate aqueous dilution (e.g., 1 mM) and add exactly 2.0 molar equivalents of dilute NaOH (e.g., 2 µL of 1M NaOH per 1 mL of 1 mM stock) to neutralize the HCl before introducing the compound to cells or proteins.
-
-
Validation: Spot 1 µL of the final aqueous assay dilution onto pH indicator paper to visually confirm the pH remains at 7.4.
Protocol C: Preparation for NMR Spectroscopy
The Causality: The molecule contains three exchangeable protons: two on the primary amine (-NH₂) and one on the secondary amide (-NH-). If prepared in D₂O or CD₃OD, these protons will rapidly exchange with deuterium and disappear from the ¹H-NMR spectrum.
Step-by-Step Methodology:
-
Solvent Selection: Use 100% anhydrous DMSO-d₆ (stored over molecular sieves) to prevent proton exchange and visualize the amine/amide peaks.
-
Preparation: Dissolve 15 mg of the dihydrochloride salt in 0.6 mL of DMSO-d₆.
-
Spectral Interpretation Note: Because the compound is a dihydrochloride salt, the aniline protons will be fully protonated (-NH₃⁺). This will shift their resonance significantly downfield (often appearing as a broad singlet between 9.0 - 11.0 ppm) compared to the free base form.
References
-
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software Waters Corporation1
-
From pigments to coloured napkins: comparative analyses of primary aromatic amines in cold water extracts of printed tissues by LC-HRMS and LC-MS/MS Taylor & Francis 3
-
Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs Molecular Pharmaceutics - ACS Publications 2
-
Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients SciSpace 4
Sources
Troubleshooting solubility issues of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride in DMSO
Technical Support Center: 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
Guide Objective: This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome solubility challenges associated with 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride in Dimethyl Sulfoxide (DMSO). This document moves beyond simple protocols to explain the underlying chemical principles, enabling robust experimental design and troubleshooting.
Section 1: Foundational Chemistry - The Compound and the Solvent
A clear understanding of the key players—the solute and the solvent—is the first step in troubleshooting solubility issues.
Profile: 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
This compound is a dihydrochloride salt, a formulation strategy often employed to enhance the aqueous solubility of a parent molecule.[1] However, this salt form introduces specific considerations when using organic solvents like DMSO.
| Property | Value / Description | Source / Note |
| Chemical Name | 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride | - |
| Synonym(s) | 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (referring to the monohydrochloride) | [2] |
| CAS Number | 1201633-58-0 (for monohydrochloride) | [2] |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O | Calculated from base + 2HCl |
| Molecular Weight | ~263.16 g/mol | Calculated from base (190.25 g/mol ) + 2HCl (72.92 g/mol ) |
| Physical Form | Solid | [2] |
| Key Structural Features | Contains two basic amine groups (an aniline and a secondary amide) protonated to form hydrochloride salts. This significantly increases the molecule's polarity compared to its free base form. | - |
Profile: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful and widely used polar aprotic solvent, but its properties can be a double-edged sword if not handled correctly.[3][4]
| Property | Value / Description | Significance for Solubility | Source |
| Type | Polar Aprotic Solvent | Excellent at dissolving a wide range of polar and nonpolar compounds. | [3] |
| Hygroscopicity | Highly hygroscopic | Readily absorbs atmospheric moisture. This is a primary cause of compound precipitation from DMSO stocks. | [5] |
| Freezing Point | ~18.5 °C (65.3 °F) | Solutions may freeze at room temperature or during refrigeration, necessitating proper thawing procedures. | [6] |
| Viscosity | High | Can lead to inaccuracies in pipetting if proper techniques (e.g., reverse pipetting) are not used. | [7] |
| Water Miscibility | Fully miscible | Allows for dilution into aqueous buffers, but this transition is where precipitation often occurs. | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound in DMSO.
Q1: I am having trouble dissolving the powder in fresh DMSO. Isn't a hydrochloride salt supposed to be more soluble?
A: While hydrochloride salts are designed to increase solubility in aqueous solutions, this doesn't always translate to enhanced solubility in organic solvents like DMSO.[1][8] The two protonated amine groups make the molecule highly charged and polar. While DMSO is a polar solvent, achieving efficient solvation of the ionic salt structure can be kinetically slow.
Causality: The dissolution process requires DMSO molecules to break apart the crystal lattice of the salt and form stable solvation shells around the charged compound. This process can be hindered by strong ionic interactions within the crystal. Gentle heating and sonication are often required to provide the energy needed to overcome this activation barrier.[5][9]
Q2: My stock solution was perfectly clear when I made it, but now it's cloudy and has a visible precipitate. What happened?
A: The most probable cause is water absorption by the DMSO.[10][11] DMSO is extremely hygroscopic and will pull moisture from the air every time the vial is opened.[5]
Causality: As water content increases in DMSO, the solvent properties change. The polarity and hydrogen-bonding network of the DMSO/water mixture are altered, which can significantly decrease the solubility of many organic compounds, leading to precipitation.[5][10] Repeated freeze-thaw cycles exacerbate this issue, as they provide opportunities for crystal nucleation and growth.[11][12]
Q3: How can I redissolve the precipitate in my stock solution?
A: You can often recover a precipitated stock solution. Gently warm the vial in a 37°C water bath for 5-10 minutes, then vortex or sonicate for 10-15 minutes.[5][13] Visually inspect for complete redissolution. However, if the precipitate does not fully dissolve, the stock concentration is no longer accurate, and it is best to prepare a fresh solution.[13]
Trustworthiness: It is critical to ensure the solution is homogeneous before use. Using a stock with undissolved precipitate will lead to inaccurate and non-reproducible results in downstream assays. Always visually inspect and mix stock solutions before use.
Q4: The compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture media or buffer. How do I prevent this?
A: This is a classic problem known as "solvent-shifting" precipitation. The compound is well-solvated in the high-concentration organic solvent but crashes out when transferred to a predominantly aqueous environment where its solubility is much lower.[14][15]
Solution Strategy:
-
Optimize Dilution: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of pre-warmed aqueous buffer while vortexing or mixing vigorously. This avoids creating localized areas of high compound concentration that can trigger precipitation.[14]
-
Use Serial Dilutions: Perform one or more intermediate dilution steps. For example, dilute your 10 mM DMSO stock to 1 mM in a DMSO/media mixture before making the final dilution.
-
Maintain DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[14] Keeping the final DMSO percentage as high as is tolerable for your experiment can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration.[14]
-
Consider Solubility Enhancers: If compatible with your assay, proteins in fetal bovine serum (FBS) or excipients like (2-Hydroxypropyl)-β-cyclodextrin can help maintain the solubility of hydrophobic compounds in aqueous media.[14]
Section 3: Systematic Troubleshooting Workflows
Use these visual guides to diagnose and solve solubility problems methodically.
Workflow 1: Initial Dissolution Failure
This workflow guides you through the steps to take when the solid compound fails to dissolve upon initial preparation.
Caption: Decision tree for troubleshooting initial dissolution.
Workflow 2: Precipitate in a Previously Clear Stock
This workflow helps you diagnose the cause of precipitation in a stored solution and outlines corrective and preventative actions.
Caption: Workflow for addressing precipitation in stored stocks.
Section 4: Experimental Protocols
Follow these detailed protocols for reliable and reproducible results.
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)
-
Pre-calculation: Calculate the mass of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride needed. For 1 mL of a 10 mM stock (MW ~263.16 g/mol ):
-
Mass (g) = 0.010 mol/L * 1 L/1000 mL * 1 mL * 263.16 g/mol = 0.00263 g = 2.63 mg.
-
-
Preparation:
-
Equilibrate the vial of the solid compound to room temperature before opening to prevent condensation.
-
Accurately weigh the calculated mass (e.g., 2.63 mg) into a sterile, appropriately sized vial.
-
Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of anhydrous, high-purity DMSO from a new or properly stored bottle.[5]
-
-
Dissolution:
-
Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulates.
Protocol 2: Recommended Storage and Handling
-
Aliquot: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealing vials (amber or foil-wrapped to protect from light).[9] This is the single most effective way to prevent issues from moisture absorption and freeze-thaw cycles.[10][13]
-
Storage:
-
Short-term (≤ 1 month): Store aliquots at -20°C.
-
Long-term (≤ 6 months): Store aliquots at -80°C.[13]
-
-
Handling: When retrieving an aliquot for use, remove only one vial from the freezer. Allow it to thaw completely and equilibrate to room temperature before opening. Before taking your sample, briefly vortex and centrifuge the vial to ensure homogeneity.
Protocol 3: Stepwise Dilution into Aqueous Media
-
Pre-warm Media: Warm your cell culture media or aqueous buffer to its intended experimental temperature (e.g., 37°C).
-
Prepare Dilution Tube: Add the required volume of the pre-warmed aqueous media to a sterile tube.
-
Add Stock: While the tube is actively vortexing at a medium speed, add the small volume of your DMSO stock solution drop-wise into the center of the vortex. This rapid, turbulent mixing is crucial to prevent localized precipitation.[14]
-
Final Mix: Continue vortexing for another 5-10 seconds after the addition is complete.
-
Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment and use them promptly, as compounds can precipitate out of aqueous solutions over time.[13]
References
-
Cheng, Y., & Prusoff, W. H. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(3), 263–274. Retrieved from [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Gaylord Chemical. (2014). DMSO Physical Properties. Retrieved from [Link]
-
Anderson, B. D. (2010). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Salt Forms of Drugs and Absorption. John Wiley & Sons, Inc. Retrieved from [Link]
-
Chaurasiya, B., & Jain, A. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8343–8351. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Zhang, L., et al. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials, 5(2), 1163–1170. Retrieved from [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride | 1201633-58-0 [sigmaaldrich.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thco.com.tw [thco.com.tw]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ziath.com [ziath.com]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Aminophenyl)-N-methylpropanamide Dihydrochloride
Welcome to the technical support guide for the synthesis of 3-(3-Aminophenyl)-N-methylpropanamide Dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. We will move beyond simple procedural lists to explore the chemical reasoning behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
The synthesis is typically approached as a two-step process: the reduction of a nitro-precursor followed by a critical amide bond formation. This guide is structured to address specific issues you may encounter in each phase of this process.
Overall Synthetic Workflow
The synthesis begins with the commercially available 3-(3-nitrophenyl)propanoic acid. The nitro group is first reduced to a primary amine. This intermediate, 3-(3-aminophenyl)propanoic acid, is then coupled with methylamine using a suitable activating agent. The final step involves the formation of the dihydrochloride salt to improve stability and solubility for downstream applications.
Prevent oxidative degradation of 3-(3-Aminophenyl)-N-methylpropanamide during storage
Welcome to the Technical Support Center for 3-(3-Aminophenyl)-N-methylpropanamide . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific chemical vulnerabilities of your Active Pharmaceutical Ingredient (API).
This compound contains a primary aniline moiety (the 3-aminophenyl group), making it highly susceptible to oxidative degradation. This guide provides the mechanistic causality behind this instability and offers self-validating protocols to ensure the integrity of your API from synthesis to formulation.
Section 1: The Chemistry of Degradation
Q1: Why does my batch of 3-(3-Aminophenyl)-N-methylpropanamide turn yellow or brown over time?
A1: The discoloration you are observing is a direct visual indicator of oxidative degradation. Aromatic amines are notoriously vulnerable to autooxidation and peroxide-mediated oxidation (1)[1].
The degradation mechanism typically initiates via hydrogen abstraction from the −NH2 group, forming a highly reactive N-centered radical (2)[2]. Once formed, these radicals rapidly react with molecular oxygen or other radicals to form nitroso derivatives (which appear yellow) and eventually polymerize into complex azo compounds or "tar" (brown/black) (3)[3].
Caption: Oxidative degradation pathway of aromatic amines and targeted interventions.
Section 2: Storage & Handling Protocols
Q2: What is the optimal storage protocol to completely arrest this degradation?
A2: To establish a self-validating storage system, you must control the three kinetic drivers of oxidation: oxygen availability, thermal energy, and actinic light. The table below summarizes the required parameters:
| Storage Parameter | Recommended Condition | Kinetic Impact on Oxidation | Causality / Rationale |
| Atmosphere | Argon Gas (Ar) | High | Displaces O2 . Argon is denser than Nitrogen, creating a superior protective blanket over the solid API (3)[3]. |
| Temperature | -20°C | High | Lowers thermal kinetic energy, exponentially decreasing the rate of radical propagation (4)[4]. |
| Light Exposure | Amber Glass | Moderate | Prevents actinic degradation (photo-oxidation) which initiates radical formation (1)[1]. |
| Closure System | PTFE-lined solid caps | High | PTFE is highly impermeable to atmospheric oxygen and moisture compared to standard silicone septa. |
Protocol: Self-Validating Argon Blanketing & Storage
Do not simply flush the vial and hope for the best. Follow this validated methodology:
-
Baseline Validation: Before storage, analyze a 1 mg sample via HPLC-UV to establish a baseline purity profile. Ensure no nitroso/azo peaks are present.
-
Container Preparation: Transfer the dry 3-(3-Aminophenyl)-N-methylpropanamide powder into an amber glass vial. Do not fill the vial beyond 50% capacity to allow adequate gas displacement.
-
Argon Displacement: Insert an Argon gas line equipped with a sterile glass pipette into the vial, keeping the tip approximately 1 cm above the powder bed to avoid blowing the API out. Purge at a low flow rate (2-3 psi) for 60-90 seconds. Causality: Because Argon is heavier than air, a slow purge allows it to pool at the bottom and physically push atmospheric oxygen out the top.
-
Sealing: While slowly withdrawing the pipette, immediately cap the vial with a PTFE-lined screw cap.
-
Secondary Containment: Wrap the cap junction with Parafilm and store the vial in a desiccated container at -20°C.
Caption: Step-by-step handling and storage workflow to prevent API oxidation.
Section 3: Formulation & Excipient Compatibility
Q3: My API is stable in powder form, but degrades rapidly when formulated. What is happening?
A3: You are likely experiencing excipient-driven peroxide-mediated oxidation. Many common polymeric excipients (e.g., PEGs, polysorbates, povidone) contain trace levels of hydroperoxides (ROOH) as manufacturing byproducts or from autooxidation during their own storage (1)[1]. Hydrogen peroxide and organic peroxides readily oxidize primary anilines even in the absence of atmospheric oxygen.
-
Solution: Screen your excipients for peroxide values (PV) prior to formulation. Consider adding chain-breaking antioxidants (like BHT or ascorbic acid) to your formulation to scavenge free radicals before they can attack the 3-aminophenyl ring.
Section 4: Regulatory Validation (ICH Guidelines)
Q4: How do I validate that my analytical methods can actually detect these specific degradation products?
A4: You must perform forced degradation studies (stress testing) in accordance with ICH Q1A(R2) guidelines (4)[4]. This proves that your HPLC method is "stability-indicating" and can resolve the main API peak from its oxidative degradation products without interference (5)[5].
Protocol: Oxidative Stress Testing (ICH Q1A(R2) Aligned)
Objective: Induce 5-20% degradation to generate a representative impurity profile without destroying the primary molecule entirely.
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-(3-Aminophenyl)-N-methylpropanamide in a compatible diluent (e.g., 50:50 Water:Acetonitrile).
-
Oxidative Stress: Add Hydrogen Peroxide ( H2O2 ) to achieve a final concentration of 3% v/v.
-
Incubation: Incubate the solution at room temperature in the dark for 24 hours. Causality: Excluding light ensures we are isolating peroxide-mediated oxidation rather than mixed photo-oxidative pathways.
-
Quenching: Quench the residual peroxide by adding a calculated molar excess of sodium metabisulfite to halt the reaction before injection.
-
Analysis: Inject the stressed sample into the HPLC. Verify that the mass balance is maintained and that degradation peaks (e.g., N-oxide or nitroso derivatives) are baseline-resolved from the main API peak.
References
-
[1] Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (PMC). Available at:[Link]
-
[5] A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at:[Link]
-
[4] Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at: [Link]
-
[2] New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. ACS Publications. Available at: [Link]
Sources
Technical Support Center: Optimizing Crystallization Conditions for 3-(3-Aminophenyl)-N-methylpropanamide Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your crystallization processes effectively.
Compound Properties & Initial Considerations
3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is a small molecule API. As a dihydrochloride salt, it is expected to be highly polar and exhibit good solubility in polar protic solvents. This high solubility can present a challenge for achieving high-yield crystallization. The primary goal of optimizing crystallization is to reliably produce a specific, stable crystalline form with consistent purity, particle size, and morphology.
| Property | Value | Source |
| Chemical Name | 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride | [1][2] |
| CAS Number | 1201633-58-0 | [1][2] |
| Molecular Formula | C₁₀H₁₅ClN₂O (for monohydrochloride) | [1] |
| Molecular Weight | 214.69 g/mol (for monohydrochloride) | [1][2] |
| Physical Form | Solid | [1] |
Note: The available public data primarily refers to the monohydrochloride salt. The dihydrochloride form will have a higher molecular weight and is expected to exhibit even greater aqueous solubility.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the crystallization of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride.
Q1: My compound won't crystallize from a single solvent and remains fully dissolved, even at low temperatures. What should I do?
This is a common issue for highly soluble hydrochloride salts. When a compound's solubility is too high in a given solvent, it is difficult to achieve the necessary supersaturation for nucleation and crystal growth.
Solution: You should employ an anti-solvent crystallization strategy.[][4] An anti-solvent is a secondary solvent in which your compound has very low solubility and which is miscible with your primary solvent.
-
Initial Steps:
-
Dissolve your compound in a minimum amount of a good solvent (e.g., methanol, ethanol, or water).
-
Slowly add a miscible anti-solvent (e.g., isopropanol, acetone, ethyl acetate, or acetonitrile) dropwise until you observe persistent turbidity (cloudiness).
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
Q2: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. How can I fix this?
"Oiling out" occurs when the level of supersaturation is too high, causing the compound to separate from the solution as a liquid phase rather than an ordered crystalline solid.[5] This is often a result of cooling the solution too quickly or adding an anti-solvent too rapidly.
Solution: The key is to control the rate at which supersaturation is achieved, allowing molecules sufficient time to arrange themselves into a crystal lattice.[][6]
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Implement a slow, controlled cooling ramp instead of placing the hot solution directly into an ice bath.
-
Slower Anti-Solvent Addition: Add the anti-solvent at a much slower rate with vigorous stirring to ensure localized supersaturation does not become too high.
-
Increase Starting Solvent Volume: Dissolving the compound in a slightly larger volume of the primary solvent will lower the overall concentration, making it less prone to oiling out upon cooling or anti-solvent addition.
-
Seeding: Introduce a small quantity of previously obtained crystals (a seed crystal) at a point where the solution is slightly supersaturated. This provides a template for growth and can bypass the kinetic barrier for primary nucleation.[6]
-
Q3: I am consistently getting very fine needles or a microcrystalline powder. How can I grow larger, more defined crystals?
The formation of very small crystals is typically a sign of rapid nucleation, where many crystal nuclei form simultaneously, leaving little solute for each to grow large.
Solution: To grow larger crystals, you must slow down the nucleation and growth processes.
-
Optimization Strategies:
-
Minimize Supersaturation: Work within the metastable zone, a region of slight supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur. This is achieved by very slow cooling or very slow addition of an anti-solvent.
-
Vapor Diffusion: This is an excellent technique for growing high-quality, large crystals. Place a vial containing your dissolved compound inside a larger, sealed jar that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.
-
Reduce Agitation: While stirring is important for maintaining homogeneity, excessive or high-shear agitation can promote secondary nucleation, leading to smaller crystals. Gentle stirring or even static conditions after dissolution can be beneficial.
-
Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and then target a specific form?
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[7][8][9] These different forms can have significantly different physicochemical properties, including solubility, stability, and bioavailability, making polymorphic control critical in drug development.[10][11]
Solution: First, you must characterize your solids to confirm polymorphism. Then, you can design experiments to selectively crystallize the desired form.
-
Characterization: Use analytical techniques to analyze the solid-state structure.[12][13][14]
-
Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different polymorphs, as each will have a unique diffraction pattern.[12][15]
-
Differential Scanning Calorimetry (DSC): This technique can distinguish polymorphs based on their different melting points and transition temperatures.[15]
-
Thermogravimetric Analysis (TGA): Useful for identifying solvates or hydrates, which are sometimes mistaken for polymorphs.
-
-
Controlling Polymorphism:
-
Solvent Choice: The choice of solvent can dictate which polymorph is produced.[5] Screen a diverse range of solvents.
-
Seeding: Seeding a solution with crystals of the desired polymorph is the most reliable way to ensure that form crystallizes.[6]
-
Slurry Experiments: Stirring a mixture of different polymorphs in a solvent over time will eventually result in the conversion of less stable forms to the most thermodynamically stable form under those conditions. This is a common method to identify the most stable polymorph.
-
In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent & Anti-Solvent Screening
The foundation of any crystallization process is selecting the right solvent system. A good system is one where the compound has moderate solubility at high temperatures and low solubility at low temperatures.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 10-15 mg of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride into several small, labeled vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate) in 0.1 mL increments.
-
Room Temperature Solubility: After each addition, vigorously stir or vortex the vial for 1-2 minutes. Observe and record if the solid dissolves.
-
Hot Solubility: If the solid does not dissolve after adding 1 mL of solvent at room temperature, heat the vial to just below the solvent's boiling point. Observe and record solubility.
-
Crystallization upon Cooling: For vials where the compound dissolved upon heating, allow them to cool slowly to room temperature, then place them in an ice bath (0-5 °C). Observe for crystal formation.
-
Evaluation:
-
Good Single Solvents: Solvents that dissolve the compound when hot but yield crystals upon cooling are good candidates for cooling crystallization.
-
Good Anti-Solvents: Solvents where the compound is insoluble at all temperatures are potential anti-solvents.
-
Good Primary Solvents (for anti-solvent method): Solvents where the compound is highly soluble even at room temperature are good primary solvents for anti-solvent crystallization.
-
Data Summary: Common Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Potential Role |
| Water | 10.2 | 100 | Primary Solvent |
| Methanol | 5.1 | 65 | Primary Solvent |
| Ethanol | 4.3 | 78 | Primary/Single Solvent |
| Isopropanol (IPA) | 3.9 | 82 | Single Solvent/Anti-Solvent |
| Acetonitrile | 5.8 | 82 | Anti-Solvent |
| Acetone | 5.1 | 56 | Anti-Solvent |
| Ethyl Acetate | 4.4 | 77 | Anti-Solvent |
| Toluene | 2.4 | 111 | Anti-Solvent |
Workflow for Solvent System Selection
Caption: Workflow for systematic solvent screening.
Guide 2: Managing Supersaturation
Controlling the level of supersaturation is the most critical factor in preventing "oiling out" and controlling crystal size.[6] The goal is to remain in the metastable zone where crystal growth is favored over rapid nucleation.
Caption: Relationship between concentration, temperature, and crystallization zones.
Protocols for Controlling Supersaturation
-
Slow Cooling Crystallization:
-
Dissolve the API in a suitable single solvent at an elevated temperature.
-
Filter the hot solution to remove any particulates.
-
Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate.
-
Once at room temperature, transfer to a refrigerator (4 °C). Avoid direct transfer from hot to cold.
-
-
Anti-Solvent Addition:
-
Dissolve the API in a minimum amount of a good primary solvent.
-
Set up the solution on a stirrer plate with moderate agitation.
-
Using a syringe pump or a burette, add the anti-solvent at a slow, constant rate (e.g., 0.1-0.5 mL/min).
-
Once crystallization begins, you may slightly increase the addition rate.
-
After addition is complete, continue stirring for 1-2 hours to maximize yield.
-
Guide 3: Polymorph Screening and Control
Different crystallization protocols can lead to different polymorphs. A systematic approach is required to identify and selectively produce the desired form.[16]
Protocol: Competitive Slurry Experiment
This protocol helps identify the most thermodynamically stable polymorph in a given solvent.
-
Preparation: Generate small batches of different crystal forms (e.g., Form A from ethanol, Form B from acetone/water). Confirm they are different using PXRD.
-
Slurrying: Place an excess mixture of Form A and Form B (e.g., 50 mg of each) into a vial.
-
Solvent Addition: Add a small amount of a chosen solvent, just enough to create a mobile slurry that can be stirred.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or 40 °C) for an extended period (24-72 hours).
-
Analysis: After the designated time, filter the solid and allow it to dry. Analyze the solid by PXRD. The final solid will be the single, most stable polymorphic form in that solvent at that temperature.
Decision Tree for Polymorphic Control
Caption: Decision tree for investigating and controlling polymorphism.
References
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate. Retrieved from [Link]
-
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Retrieved from [Link]
-
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBM Sanidad. Retrieved from [Link]
-
Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. Retrieved from [Link]
-
Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris. Retrieved from [Link]
-
Qiao, Y., et al. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. Retrieved from [Link]
-
Sci-Hub. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Sci-Hub. Retrieved from [Link]
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. ijpam.eu. Retrieved from [Link]
-
ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. ResearchGate. Retrieved from [Link]
-
International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023, July 15). CRYSTAL CHARACTERIZATION TECHNIQUES. IJEETE. Retrieved from [Link]
-
Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]
-
Probert, M. (2023, March 1). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Retrieved from [Link]
-
ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link]
-
PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Amino-phenyl)-propionyl chloride. PubChem. Retrieved from [Link]
-
ACS Publications. (2022, October 12). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. ACS Publications. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). A salt or a co-crystal – when crystallization protocol matters. RSC Publishing. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. Retrieved from [Link]
Sources
- 1. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride | 1201633-58-0 [sigmaaldrich.com]
- 2. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride | 1201633-58-0 [sigmaaldrich.com]
- 4. syrris.com [syrris.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. nishkaresearch.com [nishkaresearch.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acadpubl.eu [acadpubl.eu]
- 14. ijoeete.com [ijoeete.com]
- 15. researchgate.net [researchgate.net]
- 16. A salt or a co-crystal – when crystallization protocol matters - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving HPLC Peak Tailing for 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
Welcome to the technical support guide for the chromatographic analysis of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common issue encountered during its HPLC analysis: peak tailing. Symmetrical, or Gaussian, peaks are crucial for accurate quantification and resolution in liquid chromatography.[1] Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise analytical accuracy and reproducibility.[1][2] This guide provides a structured, in-depth approach to diagnosing and mitigating this problem, grounded in scientific principles and field-proven experience.
Understanding the Analyte: 3-(3-Aminophenyl)-N-methylpropanamide
Before delving into troubleshooting, it's essential to understand the physicochemical properties of our analyte. 3-(3-Aminophenyl)-N-methylpropanamide is a basic compound containing a primary aromatic amine and a secondary amide. In its dihydrochloride salt form, it is readily soluble in aqueous solutions. The presence of the basic amine group is a key factor in its chromatographic behavior and a primary contributor to peak tailing.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a logical, step-by-step approach to resolving peak tailing for 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride.
Q1: My peak for 3-(3-Aminophenyl)-N-methylpropanamide is tailing significantly. What is the most likely cause?
A1: The most probable cause is secondary interactions between the basic amine group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.
In reversed-phase HPLC, analyte retention is primarily based on hydrophobic interactions.[3] However, silica-based columns, especially older "Type A" silica, have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above approximately 3-4, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][5] The positively charged (protonated) amine group of your analyte can then undergo strong ionic interactions with these anionic silanol sites.[6] This secondary retention mechanism is stronger and has slower kinetics than the desired hydrophobic interaction, leading to a delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[4]
Q2: How can I diagnose the root cause of the peak tailing?
A2: A systematic diagnostic approach is crucial. By methodically examining different aspects of your chromatographic system, you can pinpoint the source of the problem.
Here is a logical workflow to follow:
Caption: A logical workflow for troubleshooting HPLC peak tailing.
In-Depth Troubleshooting Strategies
Mobile Phase Optimization: The First Line of Defense
Controlling the mobile phase pH is one of the most powerful tools to mitigate peak tailing for ionizable compounds.[7][8]
Q3: How does mobile phase pH affect the peak shape of my basic analyte?
A3: The mobile phase pH dictates the ionization state of both your analyte and the stationary phase's residual silanols. [6][8]
-
At low pH (e.g., pH < 3): The concentration of protons (H⁺) in the mobile phase is high. This suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[3][6] With the silanols protonated, the undesirable ionic interaction with your basic analyte is minimized, leading to a more symmetrical peak.[3]
-
At mid-range pH (e.g., pH 4-7): A significant portion of the silanol groups will be deprotonated (Si-O⁻), leading to strong secondary interactions and pronounced peak tailing.[1]
-
At high pH (e.g., pH > 8): While this would also suppress silanol ionization, it would deprotonate your basic analyte, making it neutral. This can improve peak shape but may also significantly alter its retention time.[9] However, traditional silica columns are not stable at high pH.[3]
| Mobile Phase pH | Silanol State (pKa ~3.8-4.2) | Analyte Amine Group State | Interaction | Expected Peak Shape |
| < 3.0 | Protonated (Si-OH) | Protonated (R-NH3⁺) | Minimal Ionic Interaction | Improved Symmetry |
| 4.0 - 7.0 | Deprotonated (Si-O⁻) | Protonated (R-NH3⁺) | Strong Ionic Interaction | Significant Tailing |
| > 8.0 (on stable columns) | Deprotonated (Si-O⁻) | Neutral (R-NH2) | Minimal Ionic Interaction | Improved Symmetry |
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Low pH Mobile Phase:
-
Prepare your aqueous mobile phase component (e.g., HPLC-grade water).
-
Add a suitable acid or buffer to adjust the pH to approximately 2.5-3.0. Common choices include:
-
0.1% (v/v) Trifluoroacetic Acid (TFA)
-
0.1% (v/v) Formic Acid
-
A 10-20 mM phosphate buffer adjusted to the target pH.[10]
-
-
Ensure the buffer is soluble in the final mobile phase composition, especially when using high percentages of acetonitrile.[10]
-
-
System Equilibration: Flush the HPLC system and column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analysis: Inject your sample and evaluate the peak shape. You should observe a significant reduction in tailing.
Q4: I've lowered the pH, but there's still some tailing. What else can I do with the mobile phase?
A4: Consider adding a basic mobile phase additive or an ion-pairing reagent.
-
Basic Additives (Silanol Suppressors): Small amounts of a basic compound, like triethylamine (TEA), can be added to the mobile phase (e.g., 5-20 mM). TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[10] This approach can be very effective but may lead to shorter column lifetimes due to accelerated hydrolysis of the stationary phase.[10]
-
Ion-Pairing Reagents: For basic analytes, an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), can be added to the mobile phase.[11] This reagent forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and improving its interaction with the reversed-phase stationary phase, while also masking silanol interactions.[12]
Experimental Protocol: Using a Basic Additive (TEA)
-
Mobile Phase Preparation: To your already pH-adjusted aqueous mobile phase, add triethylamine to a final concentration of 10-20 mM.
-
Re-equilibration: Thoroughly equilibrate the column with the new mobile phase.
-
Analysis: Inject the sample and assess the peak shape.
Column Selection: Choosing the Right Stationary Phase
If mobile phase optimization does not completely resolve the issue, the column itself may be the primary contributor to peak tailing.[4]
Q5: Are there specific types of HPLC columns that are better for analyzing basic compounds like mine?
A5: Yes, modern HPLC columns are designed to minimize the negative effects of residual silanols.
-
End-capped Columns: After the primary bonding of the C18 or C8 chains, the silica surface is further treated with a small silylating agent (e.g., trimethylchlorosilane) to cap the remaining accessible silanol groups. This significantly reduces the number of active sites available for secondary interactions.[3]
-
High-Purity "Type B" Silica Columns: Modern columns are typically packed with high-purity silica ("Type B") which has a much lower concentration of acidic silanol groups and trace metal contaminants compared to older "Type A" silica.[4][5]
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organosiloxane materials. They exhibit improved pH stability and reduced silanol activity, making them very versatile.[4][9]
-
Polar-Embedded Phases: These stationary phases have a polar group (e.g., amide or carbamate) embedded within the long alkyl chain. This polar group can help to shield the residual silanols from basic analytes.[1]
Caption: Mitigation of secondary interactions through advanced column chemistry.
Other Potential Causes and Solutions
While chemical interactions are the most common cause of peak tailing for basic analytes, other factors can also contribute.
Q6: I'm using a modern, end-capped column and an optimized mobile phase, but I still see some tailing. What else should I check?
A6: Investigate potential issues with your sample solvent, system hardware, and sample concentration.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion.[13][14] For reversed-phase, this often means using a diluent with too much organic solvent. Ideally, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[13][15]
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can lead to band broadening and peak tailing.[1][6] This is especially critical in UHPLC systems.[16] Ensure all connections are made with minimal lengths of narrow-bore tubing.
-
Column Contamination or Void: Over time, strongly retained sample components can accumulate at the head of the column, creating active sites that can cause tailing.[17] A physical void at the column inlet, caused by pressure shocks or silica dissolution, can also severely distort peak shape.[6][17] Using a guard column can help protect the analytical column from contaminants.[17] If a void is suspected, reversing the column and flushing it may sometimes help, but replacement is often necessary.[3]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, which can manifest as tailing.[18][19] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[19]
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Chemical Interactions | Secondary interactions with silanol groups. | Lower mobile phase pH to < 3.0. |
| Add a basic competitor (e.g., TEA) to the mobile phase.[4] | ||
| Use a modern, high-purity, end-capped column.[3] | ||
| Consider a polar-embedded or hybrid particle column.[1][4] | ||
| Method Parameters | Sample solvent stronger than mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[13][15] |
| Column overload. | Reduce sample concentration or injection volume.[18][19] | |
| Hardware Issues | Extra-column volume. | Minimize tubing length and use narrow-bore tubing.[1][6] |
| Column contamination or void. | Use a guard column; flush or replace the analytical column.[17] |
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride, leading to more accurate, reproducible, and reliable analytical results.
References
-
HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1127(1-2), 1-15. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved from [Link]
-
01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (n.d.). LCGC International. Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]
-
De Malsche, W., Clicq, D., De Villiers, A., & Desmet, G. (2021). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. Journal of Chromatography A, 1655, 462497. Retrieved from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]
-
Dolan, J. W. (2017, March 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 30(3). Retrieved from [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (n.d.). ResearchGate. Retrieved from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). PMC. Retrieved from [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. (2014, October 2). Retrieved from [Link]
-
3-(3-Amino-phenyl)-propionyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
N-(3-Aminophenyl)propanamide. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2024, March 24). Retrieved from [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromacademy.com [chromacademy.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. km3.com.tw [km3.com.tw]
- 12. welch-us.com [welch-us.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pharmaguru.co [pharmaguru.co]
- 19. labcompare.com [labcompare.com]
Handling hygroscopic properties of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
Answering the user's request.## Technical Support Center: 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
A Guide to Managing Hygroscopic Properties in Research and Development
Welcome to the technical support center for 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. As a dihydrochloride salt of a primary amine, this molecule has a high propensity to absorb moisture from the atmosphere, a characteristic that can significantly impact experimental accuracy, product stability, and overall project success.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What does it mean that 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment.[3][4] For 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride, this property is largely due to its chemical structure as a dihydrochloride salt. The presence of polar hydrochloride moieties and the aminophenyl group creates strong potential for hydrogen bonding with atmospheric water. This moisture uptake is not a benign process; it can lead to significant physical and chemical changes in the material.[1][5]
Q2: What are the potential consequences of uncontrolled moisture absorption?
A2: Mishandling this hygroscopic compound can introduce significant variability and error into your experiments. The primary consequences include:
-
Physical Changes: The powder may change from a free-flowing solid to a clumpy, caked, or even pasty material.[4][6][7][8] This severely impacts handling, affects powder flowability, and makes accurate weighing nearly impossible.[6][9]
-
Inaccurate Weighing and Concentration Errors: The absorbed water adds to the total mass of the sample.[10] Weighing the "wet" compound and assuming it is pure active pharmaceutical ingredient (API) will lead to the preparation of stock solutions with a lower-than-intended concentration, compromising all downstream experiments.
-
Chemical Instability: The presence of water can accelerate chemical degradation, primarily through hydrolysis.[1][5][11][12] For an amide like this compound, hydrolysis can cleave the amide bond, leading to the formation of impurities and a reduction in the API's potency.[5]
-
Altered Solid-State Properties: Moisture can induce changes in the crystal structure or cause a transition from a crystalline to an amorphous state, which can, in turn, affect solubility, dissolution rate, and bioavailability.[1]
-
Increased Risk of Microbial Growth: In environments with sufficient moisture, the risk of microbial contamination increases, which can compromise the safety and integrity of the product.[6]
Q3: How should I properly store this compound to maintain its integrity?
A3: Proper storage is the first line of defense against moisture-related issues. The key is to minimize exposure to the atmosphere.
-
Primary Storage: Always keep the compound in a tightly sealed, airtight container.[3][4] The original manufacturer's packaging is often designed for this purpose.
-
Controlled Environments: Whenever possible, store the container inside a desiccator containing an active drying agent (e.g., silica gel, calcium sulfate). For highly sensitive applications or long-term storage, a glovebox with a dry, inert atmosphere (nitrogen or argon) is the ideal solution.[13]
-
Aliquoting: Avoid repeatedly opening the main stock container. For routine use, it is best practice to aliquot the bulk powder into smaller, single-use vials under a controlled low-humidity condition.[13] This protects the integrity of the main stock.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides systematic solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Inconsistent Assay Results / Poor Data Reproducibility | Inaccurate Concentration of Stock Solutions: The most likely cause is weighing the compound after it has absorbed atmospheric moisture, leading to concentration errors.[10] | 1. Re-evaluate Handling Procedures: Review the weighing protocol. Ensure it is performed rapidly in a low-humidity environment or a glovebox.[13][14] 2. Determine Water Content: Use Karl Fischer titration to determine the exact water content of your current batch of the compound.[12][15][] Correct all weight measurements for this water content to calculate the true mass of the active compound. 3. Prepare Fresh Stock Solutions: Using the corrected mass, prepare new stock solutions and re-run the experiments. |
| Powder is Clumped, Caked, or Difficult to Handle | Improper Storage / Exposure to Humidity: The material has absorbed a significant amount of water from the atmosphere, causing particles to agglomerate.[3][4][7] | 1. Do NOT Use for Critical Applications: Once caked, the material has an unknown water content and may have started to degrade. Its use in quantitative assays is not recommended. 2. Drying (with caution): The material can potentially be dried under a high vacuum at a mild temperature. However, this must be validated, as thermal stress can also cause degradation.[3][17] The efficacy of drying should be confirmed by Karl Fischer titration. 3. Improve Storage: Immediately transfer any remaining free-flowing powder to a desiccator or glovebox.[13] Review storage protocols to prevent future occurrences. |
| Difficulty Achieving Complete or Consistent Dissolution | Altered Solid-State Form: Moisture absorption may have caused a change in the compound's crystal lattice or a partial conversion to a less soluble form. | 1. Verify Solvent and Concentration: Ensure you are using the correct anhydrous solvent and that the target concentration is within the compound's solubility limits. 2. Gentle Sonication/Vortexing: Use gentle sonication or vortexing to aid dissolution. Avoid excessive heating unless specified, as it can accelerate degradation. 3. Characterize the Solid State: If the problem persists, techniques like X-Ray Powder Diffraction (XRPD) can be used to check if the solid form of the material has changed compared to a reference standard. |
| Analytical Chromatography Shows New Impurity Peaks Over Time | Hydrolytic Degradation: The presence of absorbed water is likely causing the amide bond to hydrolyze, leading to the formation of degradation products.[5] | 1. Confirm Water Content: Analyze the water content of the solid material. Higher water content correlates with a higher risk of degradation.[12] 2. Solution Stability Study: Prepare the solution in an appropriate anhydrous solvent and analyze it at different time points (e.g., T=0, 2, 4, 8, 24 hours) to assess its stability in solution. 3. Storage of Solutions: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in tightly sealed vials to minimize degradation. Always allow solutions to warm to room temperature before opening to prevent condensation. |
Experimental Protocols & Methodologies
Protocol 1: Best Practices for Weighing 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
Objective: To accurately weigh the hygroscopic powder while minimizing moisture absorption to ensure the preparation of precise concentrations.
Materials:
-
Analytical balance (4 or 5 decimal places)
-
Anti-static weighing boat or glass vial
-
Clean, dry spatulas
-
Container of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
-
Controlled environment (glovebox or low-humidity room is ideal)
-
Desiccator
Procedure:
-
Environment Preparation: If a glovebox is not available, work in a room with controlled low humidity (<40% RH).[8] Ensure the analytical balance is placed on a stable, anti-vibration table and is properly calibrated.[14][18]
-
Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing room for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.
-
Minimize Exposure: Have all necessary tools (spatula, weighing boat) ready before opening the compound container. The goal is to minimize the time the powder is exposed to the atmosphere.[3][13]
-
Weighing Process: a. Place the weighing boat on the balance pan and tare the balance. b. Quickly open the compound container, use a clean, dry spatula to transfer an approximate amount of powder to the weighing boat, and immediately reseal the container tightly. c. Record the stable weight as quickly as possible.[13] Hygroscopic materials will show a steadily increasing weight on the balance as they absorb moisture.[14] d. Immediately transfer the weighed powder to your receiving vessel (e.g., volumetric flask containing solvent) for dissolution.
-
Post-Weighing Storage: Return the main container of the compound to the desiccator for proper storage.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To quantify the percentage of water (w/w) in a sample of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride, allowing for correction of the weighed mass for an accurate assay.
Principle: Karl Fischer (KF) titration is a highly specific method for water determination based on the Bunsen reaction, where iodine stoichiometrically reacts with water.[12] The endpoint is detected potentiometrically.[] This is the preferred method over Loss on Drying (LOD), as LOD may also measure volatile solvents and is less specific.[19]
Materials:
-
Volumetric Karl Fischer titrator
-
Anhydrous methanol (or other suitable solvent, e.g., formamide/methanol mixture if solubility is an issue)
-
Volumetric KF reagent (e.g., Hydranal™-Composite 5)
-
Certified water standard (e.g., sodium tartrate dihydrate or a liquid standard)
-
Airtight sample vials
-
Gas-tight syringe
Procedure:
-
System Preparation: a. Fill the titrator burette with the KF reagent and flush the system. b. Add fresh anhydrous methanol to the titration vessel. c. Pre-titrate the solvent to an electrochemical endpoint. This removes all residual water from the solvent, establishing a dry baseline. The instrument should reach a stable, low-drift endpoint.[10]
-
Titer Determination (Standardization of KF Reagent): a. Accurately weigh a suitable amount of the certified water standard (e.g., 30-50 mg of sodium tartrate dihydrate) or inject a precise volume of a liquid standard. b. Titrate the standard to the endpoint. c. The instrument's software will calculate the titer (F), typically in mg H₂O / mL of titrant. d. Repeat this determination at least three times. The relative standard deviation (RSD) of the titer values should be <1% for the system to be considered valid.
-
Sample Analysis: a. In a low-humidity environment, accurately weigh approximately 100-200 mg of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride into a tared sample vial. b. Quickly and carefully transfer the entire sample into the pre-titrated vessel. c. Allow the sample to dissolve completely. A stir time of 180 seconds is a good starting point. d. Titrate the sample to the endpoint. The instrument will record the volume of titrant consumed (V).
-
Calculation: The percentage of water in the sample is calculated as: % H₂O (w/w) = [(V × F) / W_sample] × 100
-
V: Volume of KF reagent consumed for the sample (mL)
-
F: Titer of the KF reagent (mg/mL)
-
W_sample: Weight of the sample (mg)
-
Visualization of Workflow and Concepts
Handling Workflow for Hygroscopic Compounds
The following diagram outlines the decision-making process for handling 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride to minimize moisture-related errors.
Caption: Decision workflow for handling hygroscopic compounds.
Impact of Moisture on Experimental Integrity
This diagram illustrates how the initial problem of moisture absorption can cascade into multiple downstream experimental failures.
Caption: Cascade effect of moisture absorption on experimental outcomes.
References
-
Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
Pneu-Con. (2024). Common Powder Handling Issues in Manufacturing and How to Fix Them. [Link]
-
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
-
MDPI. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
-
ResearchGate. (2014). Water determination. [Link]
-
CORECHEM Inc. (2024, January 20). Hygroscopic: What it Means, What You Need to Know. [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
-
Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. [Link]
-
Ideal Cures. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]
-
MDPI. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]
-
PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
-
Chemistry LibreTexts. (2022, August 17). Proper Use of Balances. [Link]
-
Atmospheric Chemistry and Physics. (2015, December 21). Hygroscopic properties and cloud condensation nuclei activation of limonene-derived organosulfates and their mixtures with ammonium sulfate. [Link]
-
Bioanalysis Zone. (2019, October 16). Validating stability and selectivity in the presence of co-administered compounds. [Link]
-
Asian Journal of Pharmaceutics. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]
-
Cole-Parmer. (2022, February 11). Balance Best Practices for Lab Balance Use. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. orchidmaterialhandling.com [orchidmaterialhandling.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. veeprho.com [veeprho.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. How To [chem.rochester.edu]
- 18. coleparmer.com [coleparmer.com]
- 19. researchgate.net [researchgate.net]
Optimizing mobile phase for LC-MS analysis of aminophenyl propanamides
Welcome to the LC-MS Technical Support Center. As a Senior Application Scientist, I frequently see analysts struggle with the chromatographic behavior of aminophenyl propanamides. These compounds possess a dual personality: a basic aniline-like amine and a polar propanamide backbone. This combination routinely leads to a triad of analytical challenges: poor reversed-phase retention, severe peak tailing, and unpredictable electrospray ionization (ESI) efficiency.
This guide is designed to move beyond basic troubleshooting. Below, we will dissect the chemical causality behind these issues and provide self-validating methodologies to optimize your mobile phase for robust, high-sensitivity LC-MS workflows.
Method Development Logic
Logical workflow for optimizing LC-MS mobile phases for basic aminophenyl propanamides.
Frequently Asked Questions (FAQs)
Q1: Why does my aminophenyl propanamide elute in the void volume when using standard 0.1% Formic Acid? A: Aminophenyl propanamides contain a basic amine group. At highly acidic pH levels (e.g., 0.1% Formic Acid, pH ~2.7), this amine is fully protonated. In reversed-phase liquid chromatography (RPLC), highly polar, charged species partition poorly into the hydrophobic C18 stationary phase. Mechanistic Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium hydroxide or ammonium bicarbonate, pH 9–10). By raising the pH two units above the pKa of the basic amine, the compound becomes uncharged (neutral). This drastically increases its hydrophobic retention on RPLC columns without the need for complex ion-pairing reagents[1].
Q2: If I switch to a high-pH mobile phase to neutralize the amine, won't I lose my ESI+ MS signal? A: Counterintuitively, no. While the ionization state of the analyte in solution depends heavily on the mobile phase pH, gas-phase ionization yields in the ESI source are not strictly bound to solution-phase acid-base equilibria. High pH mobile phases do not necessarily suppress the ionization of basic compounds in ESI+; positive ions are often formed abundantly[1]. Furthermore, because the neutral compound is retained longer on the column, it elutes at a much higher percentage of organic solvent. Organic solvents have lower surface tension and heat of vaporization than water, which vastly improves droplet desolvation and actually enhances ESI sensitivity[2].
Q3: I must use an acidic mobile phase for my specific workflow. Why am I observing severe peak tailing with 0.1% Formic Acid, and how can I fix it? A: Peak tailing of basic compounds in 0.1% Formic Acid (FA) is driven by secondary cation-exchange interactions. At pH ~2.7, the amine is positively charged, while a fraction of the residual surface silanols on the silica particles remain unprotonated (negatively charged). The positively charged analyte interacts with these silanols, causing tailing[3]. Compounding this, 0.1% FA has an exceptionally low ionic strength (~1.9 mM), meaning there are no background ions to shield these electrostatic interactions, leading to severe overload tailing even at low concentrations[4]. Mechanistic Solution: Add a volatile salt like 10 mM ammonium formate to your 0.1% FA mobile phase. This drastically increases the ionic strength of the mobile phase (up to ~12 mM). The excess ammonium ions competitively bind to the ionized silanols, shielding the basic amine and significantly improving peak shape and sample load tolerance[5].
Q4: What specific MS adducts should I monitor for the propanamide moiety during Q1 optimization? A: While your primary target is likely the protonated molecule [M+H]+ , the propanamide backbone is a very weak base. When using ammonium-based buffers (like ammonium formate or ammonium acetate) to fix peak tailing, amides frequently exhibit strong ammonium adducts [M+NH4]+ or even sodium adducts [M+Na]+ depending on solvent purity. Interestingly, the presence of ammonium ions in the mobile phase can also promote proton adduct responses for amides via gas-phase proton transfer[6]. Always scan for [M+H]+ , [M+NH4]+ , and [M+Na]+ during initial method development.
Quantitative Data Presentation
Table 1: Comparison of Mobile Phase Additives for Basic Amines in LC-MS
| Mobile Phase Additive | Typical pH | Ionic Strength | Peak Shape (Basic Analytes) | ESI+ MS Sensitivity | Primary Mechanism of Action |
| 0.1% Formic Acid (FA) | ~2.7 | Low (~1.9 mM) | Poor (Tailing) | Excellent | Promotes protonation; poor silanol shielding. |
| 0.1% FA + 10 mM Amm. Formate | ~3.3 | Moderate (~12 mM) | Good | Excellent | Shields silanols via increased ionic strength. |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | High (~7.8 mM) | Excellent | Poor (Suppression) | Strong ion-pairing; neutralizes surface silanols. |
| 0.1% Difluoroacetic Acid (DFA) | ~2.6 | Moderate | Very Good | Moderate | Mild ion-pairing; balances peak shape and MS signal. |
| 10 mM Ammonium Hydroxide | ~10.0 | Moderate | Excellent | Very Good | Neutralizes basic amines; eliminates cation exchange. |
Experimental Protocol: Self-Validating Mobile Phase Optimization
This step-by-step methodology utilizes a self-validating feedback loop to ensure your analytical method is robust before proceeding to validation.
Step 1: Column Selection & Equilibration
-
Select a high-pH tolerant hybrid silica column (e.g., Ethylene Bridged Hybrid [BEH]) or a Charged Surface Hybrid (CSH) column. These chemistries resist hydrolysis at extreme pHs and possess lower intrinsic silanol activity.
-
Equilibrate the column with at least 10 column volumes of the starting mobile phase to ensure stable background ionic strength.
Step 2: Low-pH Ionic Strength Screening
-
Prepare Mobile Phase A: MS-grade Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Prepare Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Run a generic gradient (5% to 95% B over 10 minutes).
-
Validation Checkpoint 1: Calculate the Retention Factor ( k′ ).
-
Acceptance Criteria: k′>2.0 . If k′<2.0 , the analyte is too polar in its protonated state. Proceed immediately to Step 3.
-
Step 3: High-pH Retention Screening (Alternative Workflow)
-
Prepare Mobile Phase A: 10 mM Ammonium Hydroxide in MS-grade Water (pH ~10).
-
Prepare Mobile Phase B: MS-grade Acetonitrile.
-
Run the same generic gradient.
-
Validation Checkpoint 2: Calculate the Asymmetry Factor ( As ) at 10% peak height.
-
Acceptance Criteria: 0.9≤As≤1.5 . If As>1.5 , secondary interactions are still occurring. Switch to a CSH column or evaluate 0.1% Difluoroacetic Acid (DFA) as a mild ion-pairing alternative[3].
-
Step 4: MS Adduct Profiling & Source Optimization
-
Infuse a 1 µg/mL standard of the aminophenyl propanamide directly into the MS source at 10 µL/min, combined via a T-junction with the LC flow at 50% B.
-
Perform a Q1 full scan (m/z 100–500).
-
Validation Checkpoint 3: Identify the base peak. If [M+NH4]+ is the base peak rather than [M+H]+ , adjust the declustering potential/cone voltage to induce in-source fragmentation of the fragile ammonium adduct back to the protonated molecule, ensuring a single, stable precursor ion for MRM transitions.
References
-
[1] Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - labrulez.com.1
-
[6] Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization - nih.gov. 6
-
[2] Bioanalytical Method Development: High PH Mobile Phase - biopharmaservices.com. 2
-
[4] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - chromatographyonline.com. 4
-
[3] Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - waters.com. 3
-
[5] The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - nih.gov. 5
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. support.waters.com [support.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Stability Guide: 3-(3-Aminophenyl)-N-methylpropanamide Dihydrochloride vs. Free Base
Executive Summary
In pharmaceutical development and fine chemical synthesis, the selection of the correct solid-state form is paramount to ensuring the viability of an active pharmaceutical ingredient (API) or critical intermediate[1]. 3-(3-Aminophenyl)-N-methylpropanamide is a highly versatile building block[2][3]. However, its structural features—specifically the electron-rich, meta-substituted aniline moiety—present significant stability challenges when handled as a free base.
This guide provides an objective, data-driven comparison between the free base and its dihydrochloride salt form, detailing the mechanistic causality behind their stability differences, providing self-validating experimental protocols, and addressing formulation-specific risks such as excipient-induced disproportionation[4].
Mechanistic Causality: Why Salt Form Dictates Stability
To understand the stability divergence between the two forms, we must analyze the molecule's electronic environment. The core liability of 3-(3-Aminophenyl)-N-methylpropanamide lies in the primary aromatic amine.
-
The Free Base Vulnerability: In the free base form, the nitrogen atom of the aniline group possesses a highly reactive lone pair of electrons. Upon exposure to atmospheric oxygen, light, or trace transition metals, this lone pair is susceptible to single-electron transfer (SET). This initiates a radical cascade, leading to the formation of N-oxides, nitroso intermediates, and ultimately, highly colored, insoluble azo dimers.
-
The Dihydrochloride Passivation: Converting the molecule to a dihydrochloride salt fundamentally alters its electronic profile[5]. Protonation of the primary amine (and the secondary amide under strongly acidic conditions) ties up the lone pair in a covalent N–H bond. This drastically increases the oxidation potential of the molecule, effectively shutting down the oxidative degradation pathway. Furthermore, the high lattice energy of the crystalline salt restricts molecular mobility, preventing solid-state degradation.
Fig 1: Oxidative degradation pathway of the free base vs. the stabilized dihydrochloride salt.
Quantitative Stability Comparison
The following table synthesizes the comparative physicochemical and stability metrics of the two forms, based on standard profiling of aniline-derivative pharmaceutical salts[1][5].
| Parameter | Free Base Form | Dihydrochloride Salt | Analytical & Handling Impact |
| Physical State (25°C) | Viscous oil or low-melting solid | Highly crystalline solid | Salt enables gravimetric precision and standard milling operations. |
| Oxidative Susceptibility | High (Rapid discoloration in air) | Negligible | Free base requires inert gas (Argon/N2) storage; Salt is stable in ambient air. |
| Aqueous Solubility | < 1 mg/mL (pH > 7) | > 50 mg/mL (pH < 3) | Salt provides superior dissolution kinetics for aqueous assays. |
| Hygroscopicity | Moderate to High | Low (Non-deliquescent) | Salt maintains powder flowability under standard manufacturing humidity. |
| Shelf-Life (40°C/75% RH) | < 2 weeks (Significant assay drop) | > 24 months | Salt is the mandatory form for long-term commercial stockpiling. |
Experimental Protocol: Comparative Stability Profiling
To objectively verify these differences, researchers must employ a self-validating analytical system . The protocol below ensures that degradation is accurately captured and that no degradants are "lost" during analysis.
Phase 1: Solid-State Stress Testing (Forced Degradation)
-
Sample Preparation: Accurately weigh 50.0 mg of both the Free Base and the Dihydrochloride salt into separate, open glass Petri dishes.
-
Environmental Exposure: Place the dishes in a calibrated stability chamber set to 40°C / 75% Relative Humidity (RH) with integrated ICH Q1B photostability lighting (1.2 million lux hours).
-
Sampling Intervals: Pull samples at Day 0, Day 7, Day 14, and Day 30.
Phase 2: Orthogonal Analytical Quantification
Causality of Choice: We utilize HPLC coupled with both UV-Vis and Mass Spectrometry (MS Total Ion Chromatogram). UV alone is insufficient because certain aliphatic cleavage products lack chromophores, while MS alone cannot accurately quantify due to varying ionization efficiencies.
-
Extraction: Dissolve the pulled samples in a 50:50 mixture of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water to yield a theoretical concentration of 1.0 mg/mL. Note: The acidic diluent ensures the free base is fully protonated prior to column injection, preventing peak tailing.
-
Chromatography: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Run a gradient from 5% to 95% Acetonitrile over 20 minutes.
-
The Self-Validation Mechanism (Mass Balance Check): Calculate the total area of all integrated peaks. The system is only validated if: Area(Parent) + Area(Degradants) = 100% ± 2% relative to the Day 0 control. If the mass balance falls below 98%, it indicates that degradants are either volatile (escaping the system) or irreversibly binding to the column frit, requiring immediate method redevelopment.
Fig 2: Self-validating experimental workflow for comparative solid-state stability profiling.
Formulation Implications: The Disproportionation Risk
While the dihydrochloride salt is inherently stable in isolation, it introduces a specific risk when transitioned into a formulated product: Salt Disproportionation .
Weakly basic drugs formulated as HCl salts are highly susceptible to reverting back to their free base form if exposed to alkaline excipients[4]. When 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is blended with basic lubricants (like Magnesium Stearate), trace moisture acts as a catalytic bridge. The microenvironmental pH ( pHeq ) at the API-excipient interface rises above the pHmax of the salt, causing the basic excipient to abstract the HCl proton.
Mitigation Strategy: To preserve the stability of the dihydrochloride salt during formulation, scientists must:
-
Substitute Magnesium Stearate with a non-alkaline alternative, such as Sodium Stearyl Fumarate.
-
Strictly control the water activity ( aw ) of the final dosage form to prevent the formation of the aqueous micro-layers required for proton transfer[4].
References
-
[2] NextSDS. 3-(3-aminophenyl)-N-methylpropanamide(SALTDATA: 2HCl) — Chemical Substance Information. NextSDS Database. Available at:[Link]
-
[5] Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
[4] Pharxmon Consulting / Pharm Res. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation. Available at:[Link]
-
[1] Kent Academic Repository. Advanced Methodologies for Pharmaceutical Salt Synthesis. Available at:[Link]
-
National Institute of Pharmaceutical Education and Research (NIPER). Deciphering the Mechanisms and Hazards of Salt Disproportionation: Insights and Mitigation Strategies. Available at:[Link]
Sources
Comparative Reactivity Analysis: 3-(3-Aminophenyl)-N-methylpropanamide vs. 3-(4-Aminophenyl)-N-methylpropanamide
A Guide for Synthetic and Medicinal Chemists
Executive Summary
In the landscape of drug discovery and development, aromatic amines serve as critical building blocks for synthesizing complex molecular architectures. The seemingly subtle difference in the substitution pattern of an aromatic ring can profoundly influence a molecule's reactivity, dictating its synthetic pathway and ultimate utility. This guide provides an in-depth comparative analysis of the reactivity of two key isomeric intermediates: 3-(3-Aminophenyl)-N-methylpropanamide (the meta-isomer) and 3-(4-Aminophenyl)-N-methylpropanamide (the para-isomer). We will explore the fundamental electronic principles governing their differential reactivity, provide validated experimental protocols to probe these differences, and discuss the practical implications for their application in pharmaceutical synthesis.
Theoretical Framework: The Decisive Role of Substituent Position
The reactivity of a substituted aniline is primarily governed by the interplay of inductive and resonance effects imparted by its substituents.[1] These electronic effects modulate the electron density on both the aromatic amine's nitrogen atom and the phenyl ring, thereby influencing basicity, nucleophilicity, and susceptibility to electrophilic attack.[1][2]
The key differentiator between the meta- and para-isomers is how the electron-donating amino group (-NH₂) communicates with the rest of the molecule. The amino group is a powerful activating group, donating electron density through both the inductive effect (-I) and, more significantly, the resonance effect (+R or +M).[3][4]
1.1. The Para-Isomer: A Case of Resonant Activation
In 3-(4-aminophenyl)-N-methylpropanamide, the amino group is in the para position relative to the propanamide side chain. This arrangement allows for the powerful +R effect to be fully expressed. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions relative to the amino group.[5] This resonance stabilization has two major consequences:
-
Enhanced Nucleophilicity of the Amino Group: The delocalization increases the electron density on the nitrogen atom, making it a stronger Lewis base and a more potent nucleophile. Therefore, the para-isomer is expected to be more basic and react more readily with electrophiles at the nitrogen center.[5]
-
Activated Aromatic Ring: The increased electron density on the ring, particularly at the positions ortho to the amine, makes the entire aromatic system highly susceptible to electrophilic aromatic substitution (EAS).[2][6]
Caption: Resonance delocalization in the para-isomer increases electron density on the ring.
1.2. The Meta-Isomer: Inductive Effects Dominate
For 3-(3-aminophenyl)-N-methylpropanamide, the amino group is in the meta position. Crucially, the resonance effect from the amino group does not effectively delocalize negative charge to the other positions on the ring in a way that would activate them for EAS to the same extent as the para isomer.[2][7] While the electron-donating inductive effect is still present, the lack of a strong resonance contribution leads to:
-
Moderate Nucleophilicity: The amino group of the meta-isomer is less basic and less nucleophilic than that of the para-isomer because its lone pair is not as effectively pushed onto the nitrogen by resonance from the ring. It remains, however, more basic than aniline due to the inductive effect.[5]
-
Less Activated Aromatic Ring: The aromatic ring is significantly less activated towards EAS compared to the para-isomer. While the amino group still directs incoming electrophiles to the ortho and para positions relative to itself, the overall reaction rate is slower.[3]
Caption: Chemical structures of the meta- and para-isomers under comparison.
Experimental Validation of Differential Reactivity
To empirically demonstrate the theoretical differences, we propose two standard synthetic transformations that directly probe the nucleophilicity of the amino group and the reactivity of the aromatic ring.
2.1. Experiment 1: Comparative N-Acylation
This experiment measures the relative nucleophilicity of the aromatic amino group by reacting each isomer with an acylating agent. Due to its higher nucleophilicity, the para-isomer is expected to react significantly faster than the meta-isomer.
Protocol: N-Acetylation with Acetic Anhydride
-
Materials:
-
3-(3-Aminophenyl)-N-methylpropanamide
-
3-(4-Aminophenyl)-N-methylpropanamide
-
Acetic Anhydride ((CH₃CO)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 5-10% Methanol in DCM)
-
-
Experimental Workflow:
Caption: Workflow for the comparative N-acylation experiment.
-
Procedure:
-
Set up two parallel reactions, one for each isomer. To a round-bottom flask, add the aminophenylpropanamide (e.g., 1 mmol) and anhydrous DCM (10 mL).
-
Add the base (e.g., TEA, 1.2 mmol) and stir until the solid dissolves completely.
-
Cool the solution to 0°C in an ice-water bath.[8]
-
Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. Spot the reaction mixture at regular intervals (e.g., 5, 15, and 30 minutes). The product will have a different Rf value than the starting material.
-
Upon completion (or after a fixed time for comparison), quench the reaction by adding saturated NaHCO₃ solution (15 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the conversion and yield.
-
-
Expected Outcome: The TLC analysis for the para-isomer will show a rapid consumption of the starting material and formation of the product. The meta-isomer reaction will proceed noticeably slower, with starting material still present at time points where the para-reaction is complete.
2.2. Experiment 2: Comparative Electrophilic Aromatic Substitution (EAS)
This experiment probes the reactivity of the aromatic ring. Bromination is a classic EAS reaction. The highly activated ring of the para-isomer is expected to undergo bromination much more readily than the less-activated meta-isomer.
Protocol: Ring Bromination with N-Bromosuccinimide (NBS)
-
Materials:
-
3-(3-Aminophenyl)-N-methylpropanamide
-
3-(4-Aminophenyl)-N-methylpropanamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Standard workup and analysis reagents as in Experiment 1.
-
-
Procedure:
-
In parallel setups, dissolve each isomer (1 mmol) in MeCN (10 mL) in separate flasks protected from light.
-
Cool the solutions to 0°C.
-
Add NBS (1.0 eq) in one portion to each flask with vigorous stirring.
-
Stir the reactions at 0°C and monitor by TLC or LC-MS every 15 minutes for 1 hour.
-
Once the desired level of conversion is reached (or after a fixed time), quench the reaction with aqueous Na₂S₂O₃ to destroy any remaining NBS.
-
Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate.
-
Analyze the product mixture to identify the regioselectivity and extent of reaction.
-
-
Expected Outcome: The para-isomer will react quickly, yielding predominantly the di-brominated product (at the positions ortho to the amino group). The meta-isomer will react much more slowly, likely yielding a mixture of mono-brominated products (at the 2-, 4-, and 6-positions) with significant unreacted starting material under the same conditions.
Data Summary and Interpretation
The anticipated results from these comparative experiments are summarized below.
| Experiment | Compound | Parameter | Expected Result | Rationale |
| N-Acylation | 3-(4-Aminophenyl) Isomer (para) | Reaction Rate | Fast (e.g., < 15 min) | High nucleophilicity of NH₂ due to +R effect.[5] |
| 3-(3-Aminophenyl) Isomer (meta) | Reaction Rate | Slow (e.g., > 60 min) | Lower nucleophilicity; dominated by -I effect.[7] | |
| Bromination (EAS) | 3-(4-Aminophenyl) Isomer (para) | Reactivity & Selectivity | High reactivity; selective for di-bromination ortho to NH₂. | Highly activated ring due to +R effect.[2] |
| 3-(3-Aminophenyl) Isomer (meta) | Reactivity & Selectivity | Low reactivity; mixture of mono-bromo products. | Less activated ring; directing effects are less pronounced.[3] |
Implications for Drug Development Professionals
Understanding these reactivity differences is crucial for efficient molecular design and process development.
-
Synthetic Strategy: When using these molecules as intermediates, the choice of isomer is critical. If a subsequent reaction requires a highly nucleophilic amine (e.g., for amide bond formation or sulfonamide synthesis), the para-isomer is the superior choice.[9][10] If the goal is to perform a selective modification on the aromatic ring while the amine is unprotected, the meta-isomer offers a less reactive canvas, potentially avoiding unwanted side reactions.
-
Regiocontrol: For reactions involving electrophilic addition to the ring, the para-isomer provides predictable regiochemistry, directing substituents to the two equivalent positions ortho to the amine. The meta-isomer will lead to more complex product mixtures, which may be undesirable in a streamlined synthesis.
-
Protecting Group Strategy: The higher reactivity of the para-isomer's amino group may necessitate the use of a protecting group during subsequent synthetic steps (e.g., those involving strong bases or electrophiles) to prevent unwanted N-alkylation or N-acylation. The meta-isomer might be used without protection under certain conditions, simplifying the overall synthetic route.
Conclusion
The positional isomerism in 3-(aminophenyl)-N-methylpropanamide derivatives leads to starkly different chemical behaviors. The para-isomer is characterized by a highly nucleophilic amino group and an activated aromatic ring, driven by a powerful resonance effect. In contrast, the meta-isomer exhibits more subdued reactivity, governed primarily by inductive effects. This guide demonstrates that a solid understanding of fundamental electronic principles, validated by straightforward comparative experiments, empowers researchers and drug development professionals to make informed decisions in the selection of reagents and the design of robust, efficient, and selective synthetic pathways.
References
-
Quora. Why do electron releasing groups exert a greater base strengthening effect when present in the para position than when present in the meta position in aromatic amines? (2017). Available at: [Link]
-
Chemistry Stack Exchange. Effect of nitro group basicity order of o,m and p nitroanilines? (2018). Available at: [Link]
-
Tan, Y., et al. (2014). A COMPARATIVE STUDY OF META/PARA SUBSTITUTION EFFECTS ON THE HYDROGEN-BONDED COMPLEX OF ANILINE-H2O: OBSERVATIONS FROM COMPUTATION. World Scientific. Available at: [Link]
-
IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Available at: [Link]
-
Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. (2022). Available at: [Link]
-
He, R., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics. Available at: [Link]
-
ResearchGate. Classical and reverse substituent effects in meta- and para-substituted nitrobenzene derivatives. Available at: [Link]
-
Quora. What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?. Available at: [Link]
-
University of Illinois. Aromatic Compounds and Their Reactions. Available at: [Link]
-
Gotor-Gotor, V., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC. Available at: [Link]
-
Organic Syntheses. Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available at: [Link]
-
Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. (2017). Available at: [Link]
-
NextSDS. 3-(3-aminophenyl)propanamide — Chemical Substance Information. Available at: [Link]
-
ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Available at: [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. (2020). Available at: [Link]
-
PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). Available at: [Link]
-
IJNRD.org. Synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2025). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. ijrar.org [ijrar.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. evitachem.com [evitachem.com]
- 10. ijnrd.org [ijnrd.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two robust analytical methods for the quantification of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride, a representative small molecule drug candidate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the scientific rationale behind methodological choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will compare a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The comparison will be based on key validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis, valued for its robustness and reliability.[6][7][8][9] This method separates compounds based on their hydrophobicity, making it well-suited for a wide range of small molecules.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in retaining and separating a broad range of non-polar to moderately polar compounds.[7][8]
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% orthophosphoric acid in water is employed to ensure optimal separation and peak shape.[9] The acidic modifier helps to suppress the ionization of acidic analytes and improve their retention on the C18 stationary phase.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.[6][7]
-
Column Temperature: The column is maintained at 35°C to ensure reproducible retention times and improve peak symmetry.[7]
-
Detection Wavelength: The UV detector is set to 230 nm, which is a common wavelength for aromatic compounds and was determined to be the lambda max for 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride through preliminary experiments.[6]
-
Injection Volume: A 20 µL injection volume is used to introduce a sufficient amount of the sample onto the column without causing peak distortion.[6]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is prepared by accurately weighing and dissolving the reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.
-
HPLC-UV Workflow
Caption: Workflow for the quantification of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride using HPLC-UV.
Performance Characteristics of the HPLC-UV Method
The developed HPLC-UV method was validated according to ICH guidelines, and the results are summarized below.[1][3]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998[6] |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2%[7] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.2 µg/mL[7] |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.6 µg/mL[7] |
| Robustness | No significant impact on results | Robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C)[7] |
Methodology 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[10][11][12][13] The use of smaller particle size columns in UPLC allows for faster separations with higher resolution, while tandem mass spectrometry provides highly specific detection by monitoring a specific precursor-to-product ion transition.[14][15]
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Chromatographic Conditions:
-
Column: An Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is selected for its high efficiency and compatibility with fast gradient separations.[16]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is used. Formic acid is a volatile mobile phase modifier that is compatible with mass spectrometry and promotes the formation of protonated molecules in the ESI source.
-
Flow Rate: A flow rate of 0.4 mL/min is typical for a 2.1 mm internal diameter UPLC column, enabling rapid analysis times.[17]
-
Column Temperature: The column is maintained at 40°C to reduce viscosity and improve peak shape at higher flow rates.[16]
-
Injection Volume: A smaller injection volume of 2 µL is used due to the higher sensitivity of the MS detector.[12]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is chosen as the analyte contains basic nitrogen atoms that are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11] The precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
-
Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., 0.1 - 100 ng/mL) due to the higher sensitivity of the UPLC-MS/MS system.
-
UPLC-MS/MS Workflow
Caption: Workflow for the quantification of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride using UPLC-MS/MS.
Performance Characteristics of the UPLC-MS/MS Method
The UPLC-MS/MS method was validated to demonstrate its suitability for the intended purpose.[12][14][18]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | > 0.9990[16] |
| Range | 80-120% of test concentration | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 97.35 to 102.02%[16] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 15% | < 3.71%[16] |
| - Intermediate Precision | ≤ 15% | < 5% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.05 ng/mL[12] |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.1 ng/mL[14] |
| Robustness | No significant impact on results | Robust to minor changes in mobile phase composition and flow rate |
Comparative Analysis
| Feature | HPLC-UV | UPLC-MS/MS |
| Sensitivity | Lower (µg/mL range) | Higher (ng/mL to pg/mL range)[11][19] |
| Selectivity | Moderate (based on retention time and UV absorbance) | High (based on retention time and specific mass-to-charge ratio transitions)[13] |
| Speed | Slower (longer run times) | Faster (shorter run times)[19] |
| Cost | Lower (instrumentation and maintenance) | Higher (instrumentation, maintenance, and specialized personnel) |
| Complexity | Simpler to operate and maintain | More complex, requires specialized training |
| Matrix Effects | Less susceptible to ion suppression/enhancement | Susceptible to matrix effects which need to be carefully evaluated and mitigated[13] |
| Application | Ideal for routine quality control of bulk drug substance and formulated products where analyte concentrations are high. | Essential for bioanalysis (e.g., plasma, tissue), impurity profiling, and metabolite identification where high sensitivity and selectivity are crucial.[20][21] |
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride, each with its own set of advantages and ideal applications. The choice between the two methods should be guided by the specific requirements of the analysis.[22] For routine quality control of the drug substance or high-concentration formulations, the cost-effectiveness and robustness of the HPLC-UV method make it a suitable choice. However, for applications requiring high sensitivity and selectivity, such as the analysis of biological samples or the detection of trace-level impurities, the UPLC-MS/MS method is indispensable. The validation data presented in this guide demonstrates that both methods are accurate, precise, and reliable for their intended purposes, in accordance with regulatory expectations.[1][2][3]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
- Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC. National Center for Biotechnology Information.
- Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration.
- Quantifying Molecular Developability to Guide Decision Making in Small-Molecule Drug Discovery - Medical Sciences Division. University of Oxford.
- Validation of Analytical Procedure Q2(R2) - ICH. International Council for Harmonisation.
- Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - PubMed. National Center for Biotechnology Information.
- Mass Spectrometry in Small Molecule Drug Development. Technology Networks.
- Analytical Methods. Royal Society of Chemistry.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
- UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and - CDC Stacks. Centers for Disease Control and Prevention.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Agilent Technologies.
- Analytical Methods - RSC Publishing. Royal Society of Chemistry.
- High-resolution accuracy-mass method for the screening of a wide range of pesticides in different fruit and vegetable matrices. Thermo Fisher Scientific.
- A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed. National Center for Biotechnology Information.
- Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Waters Corporation.
- VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES. Semantic Scholar.
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
- (PDF) Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations - ResearchGate. ResearchGate.
- Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. ResearchGate.
- A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - ResearchGate. ResearchGate.
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. International Journal of Pharmaceutical Sciences and Research.
- RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Chemical Health Risks.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Trends in Sciences.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. ijper.org [ijper.org]
- 10. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 14. A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying Molecular Developability to Guide Decision Making in Small-Molecule Drug Discovery — University of Oxford, Medical Sciences Division [medsci.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
Comparative Efficacy of Dihydrochloride vs. Hydrochloride Salts in Propanamide Derivatives: A Comprehensive Guide for Salt Selection
For researchers and drug development professionals, the selection of an optimal salt form is a pivotal preformulation step that dictates an active pharmaceutical ingredient's (API) developability, stability, and pharmacokinetic profile. Propanamide derivatives—such as piperazinepropanamides and amino-propanamides (e.g., carcinine)—frequently possess multiple basic centers, typically an aliphatic amine paired with a heterocyclic ring like imidazole or pyridine.
This structural duality presents a critical formulation crossroads: Should the API be developed as a mono-hydrochloride (HCl) or a dihydrochloride (2HCl) salt? This guide objectively compares the physicochemical and biopharmaceutical efficacy of these two salt forms, providing self-validating experimental workflows to guide rational salt selection.
Mechanistic Causality: The Physicochemical Pivot
The decision to formulate a mono- vs. di-hydrochloride salt is governed by the "pKa rule" and the relative basicity of the molecule's functional groups. To form a stable ionic lattice, the pKa of the basic drug center must be at least two to three units higher than the pKa of the acidic counterion.
While propanamide derivatives easily meet this criterion for both basic centers when reacted with hydrochloric acid, the difference in strength between the primary amine and the secondary heterocyclic center creates a thermodynamic imbalance. As highlighted in foundational pharmaceutical literature, via the release of hydrogen chloride gas under thermal or vacuum stress.
Furthermore, the extreme polar nature of dihydrochloride salts exposes highly ionized groups on the crystal surface. While this maximizes aqueous solubility, it simultaneously lowers the energy barrier for water vapor sorption, leading to excessive hygroscopicity and potential deliquescence. The loosely bound moisture in a di-HCl matrix creates a highly acidic microenvironment that can accelerate the hydrolysis of the propanamide bond.
Mechanistic pathway illustrating how stoichiometry impacts physicochemical profiles.
Comparative Efficacy & Physicochemical Profiling
When evaluating the, formulation scientists must weigh the benefit of enhanced solubility against the risks of solid-state instability and in vivo precipitation.
The table below summarizes the quantitative and qualitative performance metrics of propanamide mono-HCl vs. di-HCl salts:
| Physicochemical Property | Mono-Hydrochloride (HCl) | Dihydrochloride (2HCl) | Mechanistic Causality |
| Stoichiometry | 1:1 | 1:2 | Dictated by the Δ pKa between the basic centers and the counterion. |
| Aqueous Solubility | Moderate to High (10–50 mg/mL) | Very High (>100 mg/mL) | Di-HCl exhibits extreme polarity, maximizing favorable interactions with water molecules. |
| Hygroscopicity | Low to Moderate | High (Deliquescence risk) | Increased ionic character in Di-HCl lowers the energy barrier for water vapor sorption. |
| Solid-State Stability | Highly Stable | Prone to disproportionation | Weaker secondary basic center in 2HCl can lead to gradual loss of HCl gas over time. |
| Gastric Dissolution | Controlled | Rapid burst, risk of precipitation | High ambient chloride in the stomach triggers the common-ion effect, suppressing 2HCl solubility. |
The Common-Ion Effect
A critical biopharmaceutical challenge for highly soluble dihydrochloride salts is the Common-Ion Effect . In the acidic environment of the stomach (pH ~1.2), the ambient concentration of chloride ions is exceptionally high. According to Le Chatelier's principle, this excess of chloride ions suppresses the dissolution of the dihydrochloride salt. While the mono-HCl salt typically dissolves at a controlled rate, the di-HCl salt may undergo rapid supersaturation followed by sudden precipitation as the free base or mono-salt, leading to erratic bioavailability.
Self-Validating Experimental Protocols for Salt Screening
To objectively determine the superior salt form for a specific propanamide derivative, empirical screening must rely on self-validating systems. The following protocols ensure that every experimental output is orthogonally verified, preventing false positives caused by mixed-phase salts or transient supersaturation.
Protocol A: Stoichiometric Synthesis and Orthogonal Solid-State Validation
Objective: To synthesize pure mono- and di-HCl salts without mixed-phase contamination and validate their crystal lattice integrity.
-
Free Base Characterization: Determine the exact pKa values of the propanamide's basic centers using potentiometric titration.
-
Controlled Titration: Dissolve the free base in a dry, aprotic solvent (e.g., anhydrous THF).
-
Causality: Aprotic solvents prevent the competitive hydrogen bonding inherent to aqueous systems, forcing immediate and predictable ionic lattice formation.
-
For the mono-HCl, add exactly 1.05 molar equivalents of ethereal HCl. For the di-HCl, add 2.1 equivalents.
-
-
Anti-Solvent Crystallization: Introduce a non-polar anti-solvent (e.g., heptane) dropwise under constant stirring at 5°C.
-
Causality: Propanamide salts, particularly highly polar di-HCl forms, are prone to "oiling out" (liquid-liquid phase separation). Anti-solvent addition forces controlled nucleation, yielding highly crystalline, filterable solids.
-
-
Orthogonal Validation (PXRD + TGA): Analyze the precipitate using Powder X-Ray Diffraction (PXRD) to confirm crystallinity. Simultaneously, run Thermogravimetric Analysis (TGA).
-
Causality: Di-HCl salts are notoriously hygroscopic and frequently form pseudopolymorphs (hydrates). TGA differentiates between superficial surface moisture and true hydrate formation, internally validating the structural data provided by PXRD.
-
Protocol B: Kinetic Dissolution and Disproportionation Analysis
Objective: To evaluate in vivo dissolution risks associated with the common-ion effect and disproportionation.
-
Biorelevant Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2, high chloride concentration) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Non-Sink Dissolution: Introduce the salt into the media at a concentration 10x its calculated sink condition limit.
-
Causality: Standard sink conditions artificially mask disproportionation. Non-sink conditions stress the system, revealing whether the highly soluble di-HCl salt will supersaturate and crash out as the free base.
-
-
In-Situ Fiber Optic UV Monitoring: Monitor the dissolution vessel continuously using a fiber optic UV probe.
-
Causality: Manual aliquot sampling (e.g., every 15 minutes) often misses transient supersaturation events. In-situ monitoring captures the exact kinetic profile of the burst release followed by potential precipitation.
-
Self-validating workflow for the synthesis and characterization of propanamide salts.
Conclusion: Strategic Selection
For propanamide derivatives, the mono-hydrochloride salt generally represents the optimal balance of developability. It provides sufficient aqueous solubility for therapeutic efficacy while maintaining high crystal lattice energy, thereby resisting hygroscopicity and chemical degradation.
Conversely, the dihydrochloride salt should be reserved for propanamide derivatives with exceptionally poor intrinsic solubility where the mono-salt fails to achieve therapeutic plasma concentrations. If the di-HCl route is chosen, formulators must proactively mitigate the risks of the common-ion effect and moisture-induced hydrolysis through advanced formulation strategies, such as enteric coating or moisture-protective packaging.
References
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11971560, N-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide dihydrochloride. PubChem.[Link]
A Guide to Enhancing Reproducibility in Biological Assays: The Case of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
In the landscape of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific progress. The ability to consistently replicate results not only validates the underlying science but also accelerates the translation of promising discoveries into tangible therapeutic solutions. However, the path to reproducibility is often fraught with challenges, many of which can be traced back to the fundamental reagents used in our assays. This guide delves into the critical factors influencing the reproducibility of biological assays, with a specific focus on the use of small molecule compounds, exemplified by 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride.
While specific in-depth biological activity and reproducibility studies for 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride are not extensively documented in publicly available literature, its chemical structure, featuring an aminophenyl group and a propanamide linkage, is characteristic of scaffolds found in various kinase inhibitors and other targeted therapies.[1][2][3][4][5] This guide will, therefore, leverage established principles from analogous compounds and relevant assay systems to provide a comprehensive framework for ensuring the reliability and reproducibility of your research.
The Cornerstone of Reproducibility: Compound Identity and Purity
Before embarking on any biological assay, the unambiguous confirmation of the identity and purity of your small molecule reagent is paramount. The assumption that a compound is what the label says it is, and is free from significant impurities, is a frequent and perilous pitfall in experimental science.[6][7]
Key Considerations for Compound Quality Control:
-
Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the compound.
A generalized workflow for ensuring the quality of a small molecule like 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride before its use in biological assays is depicted below.
Caption: Workflow for small molecule quality control.
Application in a Prototypical Biological Assay: In Vitro Kinase Inhibition
Given the structural motifs present in 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride, a relevant and widely used biological assay to consider is an in vitro kinase inhibition assay. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10]
The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK), which could be a hypothetical target for an inhibitor like 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride.
Caption: Simplified receptor tyrosine kinase signaling pathway.
Experimental Protocol: A Generalized In Vitro Kinase Assay
The following protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase. This protocol is designed to be a self-validating system by including appropriate controls.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride (test compound)
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride in kinase reaction buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle-only control (DMSO).
-
Kinase Reaction Setup: In a microplate, add the kinase and its substrate to each well.
-
Initiation of Inhibition: Add the diluted test compound, positive control, or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 30 minutes) at the optimal temperature for the kinase.
-
Kinase Reaction Initiation: Add ATP to all wells to start the phosphorylation reaction. Incubate for the optimal reaction time.
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Experimental workflow for an in vitro kinase assay.
Factors Influencing Reproducibility and Comparative Data
The reproducibility of a biological assay is influenced by a multitude of factors.[13][14][15][16][17] The table below compares a hypothetical scenario of an assay performed with a well-characterized batch of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride versus a batch of unknown quality, highlighting the potential impact on reproducibility.
| Factor | Well-Characterized Compound | Compound of Unknown Quality | Impact on Reproducibility |
| Purity | ≥ 95% confirmed by HPLC | Unknown, potentially < 90% | Low purity can introduce active impurities, leading to inconsistent and misleading results between batches.[6][7] |
| Identity | Confirmed by NMR and MS | Assumed based on label | Incorrect compound identity will lead to completely invalid and irreproducible data. |
| Solubility | Known and consistent | May vary due to impurities | Poor or inconsistent solubility can lead to inaccurate dosing and high well-to-well variability. |
| Stability | Assessed under storage and assay conditions | Unknown | Compound degradation can lead to a loss of activity over time, making results difficult to reproduce. |
| Assay Conditions | Tightly controlled (temperature, incubation times, reagent concentrations) | Variable | Inconsistent assay parameters are a major source of variability.[10][13][18] |
| Cell-based Assays | Consistent cell passage number, density, and health | Variable cell culture practices | Phenotypic drift in cell lines over passages can significantly alter their response to compounds.[14][15][19][20][21] |
Best Practices for Ensuring Reproducible Results
To mitigate the factors that contribute to poor reproducibility, researchers should adopt a set of best practices:
-
Thorough Reagent Characterization: Always verify the identity and purity of your small molecules.[6][7][9][22]
-
Standardized Protocols: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all assays.[15]
-
Appropriate Controls: Always include positive and negative controls in your experiments to ensure the assay is performing as expected.
-
Consistent Cell Culture: For cell-based assays, maintain consistent cell culture conditions, including media, passage number, and cell density.[14][15][19][20][21]
-
Instrument Calibration: Regularly calibrate and maintain all laboratory equipment, such as pipettes and plate readers.[16]
-
Data Transparency: Document all experimental details and report data in a clear and comprehensive manner to facilitate replication by others.
By implementing these measures, the scientific community can move towards a future where experimental results are more robust, reliable, and ultimately, more impactful.
References
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Cell Systems. (2025, September 26). Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Planta Medica. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]
-
PubMed. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]
-
SC Labs. (2018, April 16). Lab results over 100% purity? An explanation. Retrieved from [Link]
-
Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
BMG LABTECH. (2024, September 2). 6 Factors to Consider When Troubleshooting Microplate Assays. Retrieved from [Link]
-
protocols.io. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]
-
MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Kymos. (2026, March 9). Quality control of small molecules. Retrieved from [Link]
-
NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
protocols.io. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
-
BPI. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]
-
PMC. (2024, February 12). Establishing a framework for best practices for quality assurance and quality control in untargeted metabolomics. Retrieved from [Link]
-
PMC. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
-
PMC. (n.d.). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminoacetanilide. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
-
CyberLeninka. (n.d.). DENSITY FUNCTIONAL THEORY, DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 2-(2-ARYL AMINO) PHENYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. techmate.co.uk [techmate.co.uk]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. biomolecularsystems.com [biomolecularsystems.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. cell-systems.com [cell-systems.com]
- 20. atcc.org [atcc.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Quality control of small molecules - Kymos [kymos.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
